2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene
Description
Historical Perspectives and Evolution of Phthalocyanine Research
The history of phthalocyanine research dates back over a century, marked by serendipitous discoveries and systematic investigations that unveiled the potential of these compounds. An unidentified blue compound, later recognized as phthalocyanine, was first reported in 1907 during the synthesis of o-cyanobenzamide acs.orgbris.ac.ukpcimag.com. A significant accidental discovery occurred in 1927 when Swiss researchers encountered copper phthalocyanine (CuPc) while attempting to synthesize phthalonitrile (B49051) wikipedia.orgacs.orgpcimag.com. Independently, iron phthalocyanine was discovered in the same year at Scottish Dyes wikipedia.org.
Despite these early observations, it was not until 1934 that Sir Patrick Linstead characterized the chemical and structural properties of iron phthalocyanine, coining the term "phthalocyanine" from the Greek words for "rock oil" (naphtha) and "blue" (cyanine) wikipedia.orgbris.ac.ukpcimag.com. J. Monteath Robertson later confirmed Linstead's structural deductions through X-ray crystallographic analysis, establishing the planar nature of the molecule bris.ac.ukpcimag.com.
Initially, the primary applications of phthalocyanines were limited to dyes and pigments due to their intense color and remarkable stability wikipedia.orgpcimag.com. The development of a manufacturing process based on heating phthalic anhydride (B1165640) with urea (B33335) in the presence of metal salts in 1936 further facilitated their industrial adoption wikipedia.orgchimia.ch. The ability to modify the peripheral hydrogen atoms with various functional groups allowed for tuning of color and other properties, expanding their use as pigments wikipedia.orgwikipedia.org.
Over time, research evolved beyond their use as colorants to explore their electronic, photochemical, and photophysical properties jchemrev.com. This led to investigations into their potential in diverse fields, including catalysis, semiconductors, and advanced functional materials jchemrev.comresearchgate.networldscientific.comcambridge.org. The synthesis of metal-substituted phthalocyanines, incorporating over 70 different elemental ions, became a significant area of research, as the central metal atom profoundly influences the compound's properties jchemrev.comucsd.eduresearchgate.net. Advances in synthetic methodologies, including the development of one-step and two-step methods with improved yields, have been crucial in the evolution of phthalocyanine chemistry scielo.org.co. The exploration of substituted phthalocyanines with varying electron-donating and electron-withdrawing groups has further expanded their potential applications researchgate.netmdpi.com.
Significance of Phthalocyanine in Advanced Chemical Sciences
Phthalocyanines hold significant importance in advanced chemical sciences due to their unique combination of structural, electronic, and optical properties. Their extended π-conjugation system provides high thermal and chemical stability, making them robust materials for demanding applications jchemrev.comtaylorandfrancis.combohrium.com.
A key aspect of their significance lies in their ability to coordinate with a wide range of metal ions, forming metallophthalocyanines jchemrev.comscielo.org.coacs.org. The nature of the central metal atom and the presence of peripheral or axial substituents allow for fine-tuning of their electronic, optical, and catalytic properties jchemrev.comucsd.eduresearchgate.netmdpi.comrsc.org. This structural versatility makes them adaptable building blocks for designing materials with specific functionalities jchemrev.comresearchgate.netup.ac.za.
Phthalocyanines exhibit strong absorption in the visible and near-infrared regions of the spectrum, particularly the Q-band around 600-700 nm, which is crucial for applications involving light interaction jchemrev.comscielo.org.coresearchgate.net. Their photophysical properties, including fluorescence and the ability to generate reactive oxygen species like singlet oxygen, are central to their use in photochemistry and related fields jchemrev.comscielo.org.cotaylorandfrancis.com.
Furthermore, phthalocyanines demonstrate interesting electronic properties, including electrical conductivity and semiconducting behavior, which are influenced by the central metal and molecular packing acs.orgworldscientific.comtaylorandfrancis.commdpi.com. Their redox properties, which can occur at the macrocycle or the central metal, are also tunable through substitution and metalation up.ac.zawiley.com.
The ability to synthesize substituted phthalocyanines with tailored solubility in organic solvents or even water further enhances their utility in various chemical processes and material fabrication techniques, such as thin film deposition wikipedia.orgscielo.org.cocambridge.orgrsc.org.
Scope and Objectives of Current Phthalocyanine Research
Current phthalocyanine research is highly interdisciplinary, driven by the goal of exploiting their unique properties for advanced technological applications. The scope of research is broad, encompassing fundamental studies of their synthesis and properties, as well as the development of novel materials and devices.
Key objectives include the design and synthesis of new phthalocyanine derivatives with precisely controlled structures and properties jchemrev.comup.ac.za. This involves exploring different synthetic routes, incorporating various metal ions, and introducing diverse peripheral and axial substituents to tune electronic, optical, and catalytic behavior jchemrev.comscielo.org.coresearchgate.netrsc.org. Research is actively pursuing methods to improve synthesis yields and control molecular architecture, including the formation of polymeric and self-assembled phthalocyanine structures jchemrev.comcambridge.org.
A major focus is on understanding the structure-property relationships in phthalocyanine-based materials cambridge.orgup.ac.za. This involves detailed characterization using techniques such as UV-Vis spectroscopy, electrochemistry, and microscopy to correlate molecular structure with macroscopic properties like conductivity, optical absorption, and catalytic activity jchemrev.comscielo.org.coacs.orgresearchgate.netmdpi.com.
Current research is heavily directed towards applications in advanced materials and technologies. Objectives include developing phthalocyanine-based materials for:
Organic electronics and photonics: This includes their use in organic solar cells, organic field-effect transistors (OFETs), light-emitting diodes, and non-linear optics jchemrev.comworldscientific.comcambridge.orgucsd.eduresearchgate.netup.ac.zabohrium.com. Research aims to optimize their charge transport properties, light absorption, and emission characteristics.
Chemical sensing: Phthalocyanines are being investigated for their ability to detect various chemical species through changes in their electrical or optical properties upon analyte binding jchemrev.combris.ac.uktaylorandfrancis.comucsd.eduup.ac.zamdpi.com. Developing selective and sensitive sensors is a key objective.
Catalysis: Metallophthalocyanines are explored as catalysts for various chemical transformations, including redox reactions and oxidation processes taylorandfrancis.comresearchgate.netfishersci.ca. Research focuses on understanding the catalytic mechanisms and improving catalytic efficiency and selectivity.
Data storage: The electronic properties and tautomerization behavior of phthalocyanines are being investigated for potential applications in molecular memory devices acs.org.
Energy storage: Research is exploring the use of metal phthalocyanines as electrode materials in batteries, such as aqueous zinc batteries mdpi.combohrium.com.
Furthermore, research continues to explore the fundamental coordination chemistry of phthalocyanines, investigating their interactions with different metal ions and ligands wikipedia.orgresearchgate.net. The study of their behavior in different phases, including solid films and solutions, and their aggregation properties remains important for optimizing their performance in various applications wikipedia.orgjchemrev.comcambridge.org. The development of novel synthetic strategies, including those for substituted and polymeric phthalocyanines, is a continuous objective to create materials with enhanced and tailored properties jchemrev.comscielo.org.coresearchgate.netbohrium.comacs.org.
Structure
2D Structure
Properties
CAS No. |
574-93-6 |
|---|---|
Molecular Formula |
C32H18N8 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40) |
InChI Key |
IEQIEDJGQAUEQZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
Appearance |
Solid powder |
physical_description |
Other Solid Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline] |
Purity |
>90% (or refer to the Certificate of Analysis) |
Related CAS |
27290-25-1 |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phthalocyanine |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Engineering of Phthalocyanines
Rational Molecular Design Strategies for Tailored Phthalocyanine Properties
Design Principles for Enhanced Supramolecular Assembly
Supramolecular assembly of phthalocyanines is a crucial strategy for creating functional materials with tailored properties, such as enhanced electron conduction or specific optical characteristics. worldscientific.com This process relies on non-covalent interactions between phthalocyanine molecules or with other components. Design principles for enhanced supramolecular assembly often focus on promoting ordered aggregation, such as J-aggregation, which can lead to desirable shifts in absorption spectra, particularly towards the near-infrared region. chinesechemsoc.org
One key principle involves incorporating substituents that facilitate specific intermolecular interactions. For instance, attaching crown ethers to phthalocyanine rings allows for assembly mediated by alkali metal ions. worldscientific.com Similarly, providing phthalocyanines with long aliphatic tails can induce self-assembly. worldscientific.com Chirality can also be employed as a tool to produce novel self-assembled structures. worldscientific.com
Controlling the kinetics of the assembly process is another important design principle. Kinetically controlled self-assembly can lead to ordered structures like nanofibrils, which exhibit significantly larger redshifted absorption compared to the nanoparticles formed through thermodynamically controlled rapid self-assembly. chinesechemsoc.org This suggests that sufficient rearrangement of intermolecular aggregates to an ordered structure is critical for achieving enhanced supramolecular organization and desired optical properties. chinesechemsoc.org
Phthalocyanine's highly symmetric molecular structure, ease of modification, and strong intermolecular π–π interactions make it an excellent building block for supramolecular assembly. chinesechemsoc.org However, the strong π-π interactions can also lead to significant aggregation, which may need to be managed through careful molecular design, such as introducing functionalized groups to increase intermolecular repulsion. asianpubs.orgnih.gov
Synthesis of Phthalocyanine Derivatives for Specific Research Applications
The synthesis of phthalocyanine derivatives with specific functional groups is essential for tailoring their properties for diverse research applications. This involves modifying the periphery of the phthalocyanine ring or introducing different metal centers. researchgate.netasianpubs.org
Synthesis of Soluble Phthalocyanine Derivatives
Improving the solubility of phthalocyanines is crucial for many applications, particularly in solution-based processes and biological studies. Various strategies are employed to synthesize soluble phthalocyanine derivatives. One common approach involves substituting the peripheral hydrogen atoms with functional groups that enhance solubility in specific solvents. wikipedia.org
For instance, the introduction of alkylthio or alkoxy groups can enhance solubility in common organic solvents like dichloromethane, chloroform, and chlorobenzene. acs.orgmdpi.comnih.gov Solvent-free synthesis routes starting from substituted phthalonitriles have been reported for preparing soluble titanyl phthalocyanine (TiOPc) derivatives containing alkylthio groups, eliminating the formation of insoluble unmetalated phthalocyanine byproducts. acs.org
For water solubility, the incorporation of ionized groups, such as carboxylic or sulfonyl groups, or nitrogen-rich substituents that can be quaternized to form cationic species, is effective. worldscientific.comasianpubs.orgresearchgate.net A facile one-step synthesis of a water-soluble cobalt phthalocyanine derivative bearing carboxymethyleneamino groups has been achieved by reacting a tetra-β-aminophthalocyanine cobalt with 2-oxoacetic acid. asianpubs.org This strategy increases intermolecular electrostatic repulsion, which helps to restrain molecular aggregation in water. asianpubs.org
Here is a table summarizing some approaches for synthesizing soluble phthalocyanine derivatives:
| Strategy | Functional Groups Introduced | Enhanced Solubility In | Example Derivative |
| Peripheral Substitution | Alkylthio, Alkoxy | Organic Solvents | Octakis(alkylthio)-substituted TiOPc acs.org |
| Peripheral Substitution | Carboxylic acid, Sulfonyl group | Water (Anionic) | Tetra-β-carboxymethyleneaminophthalocyanine cobalt asianpubs.org |
| Peripheral/Axial Substitution & Quaternization | Nitrogen-rich substituents (amines) | Water (Cationic) | Quaternized silicon phthalocyanines researchgate.net |
| Derivatization of Amino-Pc | Carboxymethyleneamino (via Schiff-base) | Water (pH ≥ 7) | Tetra-β-carboxymethyleneaminophthalocyanine cobalt asianpubs.org |
Synthesis of Halogenated Phthalocyanines
Halogenated phthalocyanines, particularly chlorinated and brominated derivatives, are commercially important, especially as pigments due to their bright shades, high tinctorial strength, and excellent resistance properties. google.com The introduction of halogen atoms into the phthalocyanine molecule leads to progressively greener shades with increasing halogen content. google.com
Two principal processes for the manufacture of halogenated metal phthalocyanines have been employed:
Synthesis from halogenated intermediates. google.comgoogle.com
Synthesis from non-halogenated starting materials, followed by halogenation of the isolated phthalocyanine in special media such as nitrobenzene, molten phthalic anhydride (B1165640), or an aluminum chloride-sodium chloride melt. google.comgoogle.com
For the production of highly halogenated phthalocyanines (e.g., over 14 halogen atoms per molecule), the second method is generally considered more applicable. google.com Recent advances include unitary and simplified processes that interlink the synthesis and halogenation steps, avoiding intermediate isolation and purification. google.com
Hexadecachloro- and hexadecabromo-phthalocyanines, both metal-free and their copper, cobalt, and nickel complexes, have been synthesized using the urea (B33335) fusion technique in the dry method. emerald.com This involves fusing tetrachloro or tetrabromo phthalic anhydride with urea in the presence of a reaction promoter like boric acid and a metal halide for metal complexes. emerald.com
Synthesis of Silicon Phthalocyanines and Related Analogs
Silicon phthalocyanines (SiPcs) are a distinct class of phthalocyanine derivatives characterized by the presence of a silicon atom in the central cavity, which allows for the introduction of two additional axial ligands. nih.govresearchgate.netrsc.org These axial bonds reduce aggregation in solution and provide sites for synthetic tailoring, offering significant scope for modulating optical, chemical, and electronic properties. researchgate.netrsc.org
Multiple synthetic strategies exist for constructing symmetrical or unsymmetrical SiPc variants with desired substituents at both the axial and peripheral positions. researchgate.net Early synthetic routes involved reactions with silicon tetrachloride or dichlorosiloxane. researchgate.net A convenient and preferred choice for SiPc construction is often the reaction of phthalonitrile (B49051) derivatives with silicon compounds. researchgate.net
The introduction of various axial ligands allows for tuning SiPc properties. For example, silicon phthalocyanines with axial siloxy ligands bearing alkylamine termini have been synthesized. nih.gov The length of the alkyl chain and the nature of the amine terminus can influence properties like singlet oxygen quantum yields, potentially due to charge transfer quenching interactions between the amine lone pair electrons and the phthalocyanine's excited state. nih.gov
Silicon phthalocyanines with axial substituents containing nitrogen-rich moieties can be readily alkylated to yield cationic water-soluble derivatives, making them suitable for biological applications like photodynamic therapy. researchgate.net Novel axially carborane-cage substituted silicon phthalocyanines have also been synthesized and characterized. researchgate.net The synthesis of A₃B-type silicon phthalocyanines with specific peripheral substituents has been achieved, allowing for further functionalization via coupling reactions. google.com
Here is a table illustrating examples of synthesized silicon phthalocyanines and their axial substituents:
| Silicon Phthalocyanine Type | Axial Ligands | Notes | Source |
| SiPc | Siloxy ligands bearing alkylamine termini | Alkyl chain length and amine type influence singlet oxygen yield. | nih.gov |
| SiPc | Piperidinyl moieties | N-methylated derivatives show enhanced antifungal photoactivity. | researchgate.net |
| SiPc | Cyclohexyl groups | Used as a control in studies of piperidinyl-substituted SiPcs. | researchgate.net |
| SiPc | Carborane-cage substituents | Novel photosensitizers. | researchgate.net |
| SiPc | Substituents allowing for quaternization | Yields cationic water-soluble derivatives for biological applications. | researchgate.net |
| SiPc | OR groups (rendering them water-soluble) | Used in biological (aqueous) environments. | google.com |
| A₃B-type SiPc | Aryloxy moiety, Haloarene moiety (re-functionalization site) | Allows for straightforward synthesis and further modification. | google.com |
Theoretical and Computational Investigations of Phthalocyanine Electronic Structure
Quantum Chemical Calculations of Phthalocyanine Electronic States
Quantum chemical calculations have become indispensable tools for elucidating the intricate electronic structure of phthalocyanine molecules. dntb.gov.uapleiades.online These computational methods provide deep insights into both ground and excited electronic states, which are fundamental to understanding the optical and electrical properties of these materials. nih.govglobethesis.com Various techniques, ranging from Density Functional Theory to Valence Effective Hamiltonian approaches, have been employed to model these complex macrocycles. nih.govaip.orgacs.org
Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state electronic structure and properties of phthalocyanine systems. aip.orgnih.gov DFT calculations allow for the prediction of molecular geometries, orbital energies, and electron density distributions. globethesis.comresearchgate.net Different exchange-correlation functionals are employed, with their accuracy varying for specific properties. For instance, hybrid functionals like B3LYP and generalized gradient approximation (GGA) functionals such as PBE have been used to study iron phthalocyanine (FePc). nih.govresearchgate.net DFT/B3LYP calculations indicated that the Highest Occupied Molecular Orbital (HOMO) in FePc is a π-type orbital composed of carbon 2p electrons, while the HOMO-1 shows a mix of carbon 2p and iron 3d electron character. nih.gov
However, standard local-density (LDA) or generalized-gradient (GGA) approximations can sometimes provide a distorted picture of molecular orbital ordering due to self-interaction errors. researchgate.net To address this, methods like the GGA+U approach, which incorporates the Hubbard model to account for strong correlations in d-orbitals, have been applied. For FePc, the best agreement with experimental photoelectron spectroscopy data was achieved with this method. nih.govresearchgate.net Corrections to standard DFT eigenvalues can significantly improve the prediction of the electronic spectrum, remedying issues like the underestimation of the HOMO-LUMO gap. researchgate.net
| Phthalocyanine Derivative | Computational Method | Key Ground State Finding | Reference |
|---|---|---|---|
| Zinc Phthalocyanine (ZnPc) | DFT / Fragment Analysis | The ground state electronic structure can be understood by analyzing the building blocks of the molecule (indol rings and aza bridges). acs.org | acs.org |
| Iron Phthalocyanine (FePc) | DFT (B3LYP, PBE) | The HOMO is primarily a π-type orbital from carbon 2p electrons. nih.gov | nih.gov |
| Iron Phthalocyanine (FePc) | GGA+U | Incorporating strong correlation effects for Fe 3d states provides better agreement with experimental spectra. nih.gov | nih.govresearchgate.net |
| Copper Phthalocyanine (CuPc) | DFT (LDA/GGA) with corrections | Standard DFT methods require corrections to remedy self-interaction and accurately predict molecular orbital sequencing. researchgate.net | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for calculating the properties of electronic excited states. acs.org It has proven to be an excellent and accurate first-principles method for calculating excitation energies and simulating the electronic absorption spectra of phthalocyanines, often showing excellent agreement with experimental data. aip.orgresearchgate.net TD-DFT calculations on zinc phthalocyanine (ZnPc) have successfully interpreted the main features of its UV-vis spectrum, including the characteristic Q, B, N, and L bands. aip.orgresearchgate.net
Furthermore, real-time TD-DFT (RT-TDDFT) has been applied to study excited-state absorption (ESA), a key mechanism for the optical limiting behavior observed in phthalocyanines. acs.orgacs.orgnih.gov For ZnPc, RT-TDDFT calculations can identify its potential as an optical limiting material by simulating the absorption of an additional photon from an already excited state. acs.orgnih.gov While theoretical predictions of ESA for ZnPc have been qualitatively successful, they sometimes overestimate transition energies compared to experimental measurements, highlighting the need for continued refinement of computational approaches. nih.gov
| Molecule | Band | Calculated Excitation Energy (eV) | Experimental Excitation Energy (eV) | Reference |
|---|---|---|---|---|
| Zinc Phthalocyanine (ZnPc) | Q-band | ~1.85 | 1.85 | nih.gov |
| Zinc Phthalocyanine (ZnPc) | B-band (Soret) | ~3.59 | 3.59 | nih.gov |
| Zinc Phthalocyanine (ZnPc) | Singlet ESA Peak 1 | ~2.24 | 1.97 | nih.gov |
| Zinc Phthalocyanine (ZnPc) | Singlet ESA Peak 2 | ~2.84 | 2.56 | nih.gov |
The Valence Effective Hamiltonian (VEH) method is a nonempirical quantum chemical approach used to investigate the electronic properties of large molecular systems like phthalocyanines. aip.org A VEH study of metal-free phthalocyanine (H₂Pc) revealed that, from an electronic structure perspective, the molecule is best described as being formed by joining four benzene (B151609) moieties to a central carbon-nitrogen ring, rather than by combining four isoindole units. aip.org This approach provides a valuable alternative perspective on the valence one-electron energy levels by relating them to the constituent components of the macrocycle. aip.org
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Character
The frontier molecular orbitals, the HOMO and LUMO, are critical in determining the electronic and optical properties of phthalocyanines, including their behavior in photovoltaic devices and charge transfer processes. researchgate.netresearchgate.net For most metallophthalocyanines (MPcs), the HOMO is of a₁u symmetry and is primarily localized on the π-conjugated macrocycle with no contribution from the central metal's d-orbitals. researchgate.netchemrxiv.org In contrast, the LUMO is typically of e₉ symmetry and involves contributions from the metal dₓz and dᵧz orbitals, with this contribution decreasing as the atomic number of the central metal increases. chemrxiv.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. For nanocrystalline metal-free phthalocyanine, DFT calculations estimated this gap to be 2.16 eV. researchgate.net The relative positions of these orbitals can be tuned by adding electron-donating or electron-withdrawing substituents to the phthalocyanine ring. acs.org In some substituted phthalocyanines, the electron density of the HOMO and LUMO can be localized on the phthalocyanine ring, while higher energy orbitals (like HOMO-1 or LUMO+1) may show density on the peripheral substituents. acs.org
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| Metal-free Pc (H₂Pc) | OT-RSH | -6.41 | -2.73 | 3.68 | chemrxiv.org |
| Copper Pc (CuPc) | OT-RSH | -6.42 | -2.90 | 3.52 | chemrxiv.org |
| Zinc Pc (ZnPc) | OT-RSH | -6.26 | -2.67 | 3.59 | chemrxiv.org |
| Magnesium Pc (MgPc) | OT-RSH | -6.08 | -2.43 | 3.65 | chemrxiv.org |
| Carbazole-Pc Derivative 1 (CBZPC1) | DFT/B3LYP | -4.764 | -2.675 | 2.089 | acs.org |
Intermolecular and Molecule-Substrate Interactions in Phthalocyanine Systems
The arrangement and electronic properties of phthalocyanine molecules in thin films are governed by a delicate balance between intermolecular (molecule-molecule) and molecule-substrate interactions. db-thueringen.deresearchgate.net These interactions dictate the self-assembly and growth behavior on various surfaces. db-thueringen.de
On metallic surfaces like Au(111), Ag(111), and Cu(111), molecular superstructures are influenced by a combination of directional intermolecular forces, such as C-H···N hydrogen bonds, and interactions with the substrate. db-thueringen.deresearchgate.net The nature of these interactions can be attractive or repulsive. For example, DFT calculations revealed that while titanyl-phthalocyanine (TiOPc) molecules exhibit an attractive interaction on Ag(111), copper phthalocyanine (CuPc) molecules show repulsion. acs.org This difference is attributed to the size of the vertically oriented molecular dipoles. acs.org
On insulating surfaces like NaCl, molecule-molecule interactions dominate, leading to distinct growth behaviors. researchgate.net The substrate can also template the growth of phthalocyanine layers. For instance, free-base phthalocyanine (H₂Pc) typically forms an α-herringbone structure, but when deposited on a layer of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), it adopts a planar, layer-by-layer stacked structure due to strong intermolecular interactions at the interface. aps.org Theoretical calculations showed this templated structure to be more stable by approximately 9% on the PTCDA layer. aps.org
Charge Transfer Mechanisms in Phthalocyanine Systems
Phthalocyanines are known to participate in charge-transfer processes, which are fundamental to their roles in electronic devices and photochemistry. rsc.orgwikipedia.org These processes can involve the transfer of an electron from a donor to an acceptor part within the same molecule (intramolecular charge transfer, ICT) or between different molecules or a molecule and a substrate. nih.gov
Phthalocyanine compounds can act as charge-transfer complexes, where they readily accept or donate electrons. wikipedia.org The efficiency of ICT can be tuned by modifying the macrocycle's electron-accepting properties, for example, by introducing electron-withdrawing groups or replacing benzene rings with pyrazine (B50134) units. nih.gov Studies have shown a direct correlation between the molecule's first reduction potential and the efficiency of ICT. nih.gov
In solid-state thin films, intermolecular interactions can lead to unique charge transfer phenomena. In α-CuPc thin films, a mechanism known as symmetry-breaking charge transfer has been observed, which is not present in the β-CuPc morphology. rsc.org This highlights how molecular organization directly mediates charge transfer pathways. rsc.org Additionally, spectroscopic and electrochemical studies investigate metal-to-ligand (MLCT) and ligand-to-metal (LMCT) charge-transfer transitions, which are crucial in understanding the electronic properties of metallophthalocyanines. dntb.gov.uaresearchgate.net
Ligand-to-Metal Charge Transfer (LMCT) Processes
Ligand-to-metal charge transfer (LMCT) is a photoexcitation process where an electron is promoted from a molecular orbital primarily localized on the phthalocyanine ligand to an orbital centered on the coordinated metal atom. morressier.comresearchgate.net This process is distinct from the more commonly studied π-π* transitions within the ligand or metal-to-ligand charge transfer (MLCT) events. researchgate.netrsc.org The occurrence and energy of LMCT transitions are highly dependent on the nature of the metal center and the specific ligand environment. morressier.com
Designing transition metal complexes that exhibit low-energy LMCT excited states is crucial for their application in photochemistry. nih.gov Key design criteria include the use of strong π-donating ligands, which are often anionic in character. morressier.comnih.gov These ligands raise the energy of the ligand-based molecular orbitals. When paired with a high-valent, electron-deficient metal center, this setup creates low-lying, metal-based acceptor orbitals. morressier.comnih.gov The resulting small energy gap between the ligand-based highest occupied molecular orbital (HOMO) and the metal-based lowest unoccupied molecular orbital (LUMO) facilitates low-energy LMCT transitions. morressier.com
Theoretical methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting and characterizing LMCT transitions in metal phthalocyanines. rsc.orgacs.org These calculations can help assign features in experimental UV-Vis and magnetic circular dichroism (MCD) spectra. rsc.org For instance, in certain iron(II) phthalocyanine complexes, LMCT transitions have been identified and computationally studied, though accurately predicting their wavelengths can be challenging and highly dependent on the functional used in the DFT calculations. rsc.org The process of LMCT results in a formally reduced metal center and an oxidized ligand radical, a state that can be leveraged to initiate photochemical reactions such as visible light-induced homolysis of a metal-ligand bond. morressier.comnih.gov
Table 1: Key Factors in Designing Phthalocyanine Complexes for Low-Energy LMCT
| Factor | Description | Rationale |
|---|---|---|
| Metal Center | High-valent, electron-deficient metal ion. | Provides low-lying, vacant or partially filled d-orbitals to act as electron acceptors. morressier.comnih.gov |
| Ligand Properties | Strong π-donating and/or σ-donating character. | Raises the energy of the ligand-based HOMO, reducing the HOMO-LUMO gap for the LMCT transition. morressier.comnih.gov |
| Orbital Energetics | Small energy difference between ligand-based HOMO and metal-based LUMO. | Allows for photoexcitation with lower-energy (e.g., visible) light. morressier.com |
Through-Space and Through-Bond Charge Transfer Pathways
Charge transfer (CT) in molecular systems can occur through two primary pathways: through-bond and through-space. Through-bond CT involves the transfer of charge through the covalent bond framework of a molecule. In contrast, through-space CT occurs between two moieties that are not directly connected by covalent bonds but are in close spatial proximity, with charge transfer mediated by the overlap of their respective molecular orbitals. aip.org
In the context of phthalocyanines, through-bond charge transfer is inherent to the extensive π-conjugated macrocycle, allowing for efficient charge delocalization across the molecular structure. However, through-space CT becomes particularly important in aggregates, dimers, and crystalline phases, where intermolecular interactions dictate the electronic properties of the material. rsc.org
Computational studies on phthalocyanine dimers have quantified the electronic coupling, or charge-transfer integral (J), that governs the rate of through-space charge transfer. rsc.org These calculations, often performed using DFT, show that the magnitude of the charge-transfer integral is highly sensitive to the intermolecular distance and relative orientation (e.g., rotational angle and lateral slide) of the two phthalocyanine molecules. rsc.org For example, in a model metal-free phthalocyanine dimer with an intermolecular distance of 3.5 Å, a rotation angle of 0°, and a lateral slide of 1.5 Å, the charge-transfer integral was calculated to be approximately -0.18 eV using the CAM-B3LYP functional. rsc.org The choice of the DFT functional is critical, as conventional functionals can struggle with the long-range interactions inherent to through-space CT. rsc.org
Specific examples of through-space interactions have been identified in composite systems. In cobalt phthalocyanine (CoPc) anchored on carbon nanotubes (CNTs), π-π stacking and through-space orbital coupling between the phthalocyanine and the CNTs facilitate additional charge-transfer processes, as evidenced by X-ray absorption fine structure (EXAFS) analysis. rsc.org Theoretical studies on donor-acceptor molecules suggest that the competition between through-space and through-bond pathways is dictated by the charge transfer driving force and the spatial separation between donor and acceptor units; strong driving forces tend to favor through-space CT. aip.org
Table 2: Calculated Charge-Transfer Properties for a Metal-Free Phthalocyanine Dimer
| Parameter | Computational Method/Functional | Calculated Value |
|---|---|---|
| Internal Reorganization Energy | B3LYP/cc-pVDZ | 0.043 eV rsc.org |
| Charge-Transfer Integral (J) | B3LYP | -0.16 eV rsc.org |
| Charge-Transfer Integral (J) | CAM-B3LYP | -0.18 eV rsc.org |
| Calculated Hole Mobility | Based on B3LYP integral | 3.9 cm²/Vs rsc.org |
| Calculated Hole Mobility | Based on CAM-B3LYP integral | 4.9 cm²/Vs rsc.org |
Calculations are for a specific dimer conformation: 3.5 Å intermolecular distance, 0° rotation angle, 1.5 Å lateral slide. rsc.org
Interface Charge Transfer Dynamics
The dynamics of charge transfer at the interface between phthalocyanines and other materials (such as other organic semiconductors, metal oxides, or metal electrodes) are critical for the function of electronic devices. rsc.org Theoretical and computational studies provide indispensable insights into these ultrafast processes, which often occur on femtosecond to picosecond timescales. rsc.org
A prototypical system for studying interface charge transfer is the donor-acceptor heterojunction between copper phthalocyanine (CuPc) and fullerene (C₆₀). Time-resolved two-photon photoemission (TR-2PPE) studies, supported by computational models, have revealed ultrafast electron transfer from the photoexcited CuPc to the C₆₀. This charge separation at the interface occurs on a timescale of approximately 100 femtoseconds, outpacing other relaxation processes within the CuPc molecule. DFT calculations have been employed to investigate the origin of the interface dipole and the energy level alignment at the CuPc/C₆₀ interface, ruling out significant ground-state charge transfer as the primary cause of the dipole in favor of electrostatic effects.
The molecular orientation of phthalocyanines at an interface plays a decisive role in charge transfer dynamics. In heterojunctions with molybdenum disulfide (MoS₂), CuPc, which adopts a predominantly face-on orientation, facilitates hole migration away from the interface, leading to a long-lived charge-separated state (up to 70 ns). In contrast, metal-free phthalocyanine (H₂Pc) adopts a mixed edge-on and face-on orientation, resulting in a much shorter charge separation lifetime.
Computational studies also highlight the importance of the central metal atom and the substrate in determining the nature of interfacial charge transfer. The interaction between metal phthalocyanines and metal substrates can lead to significant charge transfer, which alters the electronic structure of the molecule. For example, the functionalization of graphene with CuPc induces p-doping in the graphene layer due to charge transfer, with the electronic coupling occurring primarily through the Cu 3d states and the graphene 2p π states. This interaction increases the work function of the graphene.
Table 3: Summary of Theoretical Findings on Phthalocyanine Interface Charge Transfer
| System | Key Finding | Computational Method |
|---|---|---|
| CuPc/C₆₀ | Ultrafast (~100 fs) electron transfer from excited CuPc to C₆₀. | Rate Equation Modeling / TR-2PPE Analysis |
| CuPc/C₆₀ | Interface dipole is primarily due to electrostatic effects, not ground-state charge transfer. | Density Functional Theory (DFT) |
| CuPc/MoS₂ | Face-on orientation leads to long-lived (70 ns) charge separation. | Time-Resolved Spectroscopy Analysis |
| MePc/Graphene | Charge transfer from graphene to MePc (p-doping of graphene); work function increases. | XPS/UPS Analysis & DFT |
| MnPc/F₁₆CuPc | Hybridization between MnPc HOMO and F₁₆CuPc LUMO enhances charge transfer integrals. | Density Functional Theory (DFT) |
Photophysical Processes and Excited State Dynamics in Phthalocyanine Systems
Spectroscopic Characterization of Phthalocyanine Electronic Transitions
Spectroscopy plays a vital role in elucidating the electronic structure and transitions within phthalocyanine systems. Different spectroscopic techniques provide complementary information about the energy levels, transition probabilities, and the influence of the molecular environment.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique for characterizing phthalocyanines. The absorption spectra of phthalocyanines are typically dominated by two intense absorption bands: the Soret (or B) band in the near-ultraviolet region (around 300-400 nm) and the Q band in the visible to near-infrared region (around 600-800 nm). acs.orgacs.org These bands arise from π-π* electronic transitions within the highly conjugated macrocyclic system. acs.orgacs.org The Q band, in particular, is a distinctive feature of phthalocyanines and is often split into two peaks (Qx and Qy) in metal-free phthalocyanines due to lower molecular symmetry (D2h). acs.org Metallophthalocyanines, with their higher D4h symmetry, typically exhibit a single, more intense Q band. acs.org
The position and intensity of these bands are sensitive to various factors, including the central metal atom, peripheral substituents, solvent, and aggregation state. acs.orgacs.orgworldscientific.com For instance, the addition of alkyl substituents can lead to a red-shift in the Q-band. rsc.org Aggregation of phthalocyanine molecules in solution or solid films can lead to broadening and shifting of the absorption bands, often resulting in the appearance of new bands (H- and J-aggregates). acs.orgresearchgate.net
Table 1: Typical UV-Vis Absorption Bands for Phthalocyanines
| Band | Wavelength Region (nm) | Origin | Sensitivity Factors |
| Soret (B) | 300-400 | π-π* transitions | Central metal, substituents, solvent, aggregation |
| Q | 600-800 | π-π* transitions | Central metal, substituents, solvent, aggregation, symmetry |
Fluorescence Spectroscopy and Quantum Yield Analysis
Following excitation by light, phthalocyanines can return to their ground state through various relaxation pathways, including fluorescence emission. Fluorescence spectroscopy provides information about the energy and intensity of emitted light, which corresponds to transitions from the lowest excited singlet state (S1) back to the ground state (S0). The fluorescence spectrum is often a mirror image of the lowest energy absorption band (Q band). comu.edu.tr
The fluorescence quantum yield (ΦF) is a measure of the efficiency of fluorescence, defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. Phthalocyanines generally exhibit moderate to low fluorescence quantum yields, as other relaxation pathways, such as intersystem crossing to the triplet state, are often dominant. rsc.orgdergipark.org.tr The fluorescence lifetime (τF), the average time a molecule spends in the excited singlet state before emitting a photon, is another important parameter obtained from fluorescence spectroscopy.
The central metal atom significantly influences the fluorescence properties. For example, metal-free phthalocyanines often show higher fluorescence quantum yields compared to metallophthalocyanines, particularly those with heavy metal atoms, due to the heavy atom effect which enhances intersystem crossing. dergipark.org.tr Substituents on the phthalocyanine ring can also affect fluorescence quantum yields and lifetimes by influencing non-radiative relaxation rates. comu.edu.tr
Table 2: Examples of Fluorescence Quantum Yields and Lifetimes for Selected Phthalocyanines
| Compound | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Reference |
| Phthalocyanine (H2Pc) | Chloronaphthalene | 635 | 0.6 | - | omlc.org |
| Phthalocyanine (H2Pc) | Toluene | - | 0.67 | - | omlc.org |
| Zinc Phthalocyanine (ZnPc) | Pyridine (B92270) | 650 | 0.3 | - | omlc.org |
| Zinc Phthalocyanine (ZnPc) | DMSO | - | 0.16 | - | rsc.org |
| Substituted Zinc Phthalocyanine (ZnPc) | DMSO | - | 0.17 | 1.42 | comu.edu.tr |
| Substituted Silicon Phthalocyanine (SiPc) | Toluene | - | 0.27 | - | rsc.org |
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Electronic Structure Elucidation
XPS and XAS are powerful techniques for probing the electronic structure of phthalocyanines, providing insights into core energy levels, valence band structure, and unoccupied states. aip.orgnih.govdiva-portal.org
XPS is a surface-sensitive technique that measures the kinetic energy of electrons emitted when a material is irradiated with X-rays. This provides information about the elemental composition and the chemical states of atoms within the molecule. Core-level XPS spectra of phthalocyanines can distinguish between chemically inequivalent atoms, such as the different types of nitrogen atoms in the phthalocyanine ring. aip.org Valence band XPS provides information about the occupied molecular orbitals. aip.orgdiva-portal.org
XAS involves exciting core electrons to unoccupied states using tunable X-rays. By scanning the X-ray energy and monitoring the absorption, information about the unoccupied molecular orbitals can be obtained. aip.orgdiva-portal.org For phthalocyanines, XAS at the nitrogen K-edge is particularly informative, revealing transitions to π* orbitals. aip.orgkit.edu The polarization dependence of XAS with linearly polarized synchrotron light can provide information about the orientation of phthalocyanine molecules on surfaces. kit.edu XAS at the metal L-edge in metallophthalocyanines provides insights into the electronic structure of the central metal atom and its interaction with the phthalocyanine ligand. kit.eduaip.org
Combined XPS and XAS studies, often supported by theoretical calculations like Density Functional Theory (DFT), provide a comprehensive picture of the electronic structure, including the contributions of individual atoms to the molecular orbitals. aip.orgnih.govdiva-portal.org These studies are crucial for understanding the relationship between molecular structure and electronic properties, which is essential for designing phthalocyanine-based materials with tailored functionalities. nih.gov
Ultrafast Excited-State Relaxation Dynamics
Following light absorption, phthalocyanine molecules undergo a series of ultrafast processes as they relax from higher excited states to the lowest excited singlet state (S1) and then to the ground state (S0) or the triplet state (T1). These dynamics occur on femtosecond to nanosecond timescales and are critical in determining the efficiency of processes like energy transfer, charge separation, and intersystem crossing. acs.orgsaip.org.za
Femtosecond Pump-Probe Spectroscopy
Femtosecond pump-probe spectroscopy is a widely used technique to investigate ultrafast excited-state dynamics in phthalocyanines. acs.orgsaip.org.zacsir.co.zasun.ac.zaresearchgate.netacs.org In this technique, a short "pump" pulse excites the molecules to an excited state, and a time-delayed "probe" pulse monitors the subsequent changes in the sample's absorption or transmission. By varying the delay time between the pump and probe pulses, the evolution of excited-state populations and spectral changes can be tracked with femtosecond time resolution. csir.co.za
Pump-probe studies on phthalocyanines have revealed several ultrafast processes, including:
Vibrational Relaxation: Rapid relaxation from higher excited states to the lowest vibrational levels of the S1 state, typically occurring within hundreds of femtoseconds to a few picoseconds. saip.org.zasun.ac.zaacs.org
Internal Conversion: Non-radiative decay from higher excited singlet states to lower excited singlet states.
Intersystem Crossing (ISC): Transition from the singlet excited state (S1) to the triplet excited state (T1). This process is crucial for the generation of triplet states, which are involved in applications like photodynamic therapy. csir.co.za The rate of ISC is influenced by the central metal atom, particularly in metallophthalocyanines where heavy atoms can enhance spin-orbit coupling. rsc.org
Solvation Dynamics: The reorientation of solvent molecules around the excited-state solute, which can occur on picosecond timescales and influence the excited-state energy levels. saip.org.zasun.ac.za
Exciton (B1674681) Dynamics: In aggregated systems or solid films, pump-probe spectroscopy can probe the dynamics of excitons, including exciton-exciton annihilation and exciton diffusion. acs.orgacs.orgacs.orgspiedigitallibrary.org
Studies on zinc phthalocyanine (ZnPc) using femtosecond pump-probe spectroscopy have identified ultrafast components related to inertial solvation dynamics (~1.8 ps), dielectric solvation dynamics (~39 ps), and vibrational relaxation (~2.7 ps) in the excited state. saip.org.zasun.ac.za The excited-state dynamics can be significantly affected by the solvent environment and the aggregation state of the phthalocyanine molecules. acs.orgsun.ac.za
Table 3: Ultrafast Excited-State Dynamics Observed in Phthalocyanines via Pump-Probe Spectroscopy
| Process | Timescale | Description | Influence Factors |
| Vibrational Relaxation | fs to ps | Relaxation within excited electronic states to lower vibrational levels. | Molecular structure, environment |
| Internal Conversion | fs to ps | Non-radiative decay between singlet states. | Molecular structure |
| Intersystem Crossing | ps to ns | Transition from singlet to triplet state. | Central metal, substituents |
| Solvation Dynamics | ps | Reorientation of solvent molecules around excited state. | Solvent polarity, viscosity |
| Exciton Dynamics | ps to ns (in films/aggregates) | Energy transfer and annihilation between excited states in aggregated systems. | Aggregation state, morphology |
Femtosecond Raman-Induced Kerr Effect Spectroscopy (FRIKES)
Femtosecond Raman-Induced Kerr Effect Spectroscopy (FRIKES) is a variant of femtosecond stimulated Raman spectroscopy that provides access to ultrafast excited-state dynamics through structurally specific vibrational spectra. nih.govacs.orgacs.orgresearchgate.netnih.gov FRIKES is a polarization-sensitive technique that measures the depolarized Raman spectrum. nih.govacs.org It utilizes a narrow-bandwidth picosecond Raman pump pulse and a broadband femtosecond probe pulse. researchgate.net The pump pulse induces birefringence in the medium, and when the frequency difference between the pump and Stokes fields matches a Raman-active vibrational mode, a signal is detected through crossed polarizers. nih.govacs.org
FRIKES offers advantages such as high signal-to-noise ratios and insensitivity to fluorescence, making it suitable for studying strongly absorbing chromophores like phthalocyanines. nih.gov By tracking the evolution of vibrational modes in the FRIKES spectra, changes in molecular structure and electronic state on ultrafast timescales can be monitored. acs.orgnih.gov
FRIKES has been applied to study the photoexcitation dynamics of substituted nickel(II) phthalocyanine. nih.govacs.orgacs.orgnih.gov These studies have shown that vibrational transitions, particularly those assigned to phthalocyanine ring modes, evolve on femtosecond to picosecond timescales following photoexcitation. acs.orgnih.gov Analysis of these spectral changes can provide information about the formation and decay of different excited states, including charge-transfer states. acs.orgnih.gov For example, FRIKES studies on nickel(II) phthalocyanine with eight butoxy substituents (NiPc(OBu)8) have helped identify a ligand-to-metal charge-transfer (LMCT) state with a lifetime of approximately 500 ps and a precursor d-d excited state. acs.orgnih.gov
Table 4: Information Gained from FRIKES Studies on Phthalocyanines
| Information Type | How FRIKES Provides Information |
| Ultrafast Dynamics | Tracking evolution of vibrational spectra on femtosecond-picosecond timescales. |
| Structural Changes | Monitoring shifts and changes in Raman peak intensities and positions. |
| Excited State Identification | Correlation of vibrational modes with specific electronic states (e.g., charge transfer). acs.orgnih.gov |
| Excited State Lifetimes | Analyzing the decay kinetics of vibrational features associated with specific states. acs.orgnih.gov |
Exciton-Exciton Annihilation Mechanisms
At high excitation densities, the interaction between two or more excitons can lead to non-linear relaxation processes, collectively known as exciton-exciton annihilation (EEA). This phenomenon results in the de-excitation of one exciton while transferring its energy to another, promoting the latter to a higher excited state, which then rapidly relaxes, often non-radiatively. hemica.deacs.org In phthalocyanine films, ultrafast exciton-exciton annihilation with a time-dependent rate proportional to t-0.5 has been observed, explained by one-dimensional diffusion-limited annihilation. acs.org Studies on copper phthalocyanine (CuPc) single-crystal nanowires have also provided direct evidence for EEA, manifested by an accelerated photoluminescence decay rate with increasing excitation fluence. researchgate.net The EEA process in metallophthalocyanines is often dominated by a hopping mechanism for exciton transport. researchgate.net
Intersystem Crossing (ISC) Processes and Triplet State Relaxation
Intersystem crossing (ISC) is a non-radiative process where an excited molecule transitions from a singlet state to a triplet state, or vice versa, with the same energy. This spin-forbidden process is crucial for the population of the triplet state, which generally has a longer lifetime compared to the singlet state. rsc.org The presence of heavy atoms, such as transition metals in metallophthalocyanines, can significantly enhance spin-orbit coupling, thereby increasing the efficiency of ISC. rsc.org
Studies on phthalocyanine complexes of platinum metals have shown that ISC populates the highest triplet component, which then populates lower-lying triplet components. aip.org The spin-lattice relaxation rates for these processes can be on the order of 105 sec-1 at liquid helium temperature. aip.org The triplet to ground state (S0 ← T1) decay rates have also been determined, showing a noticeable solvent dependence of the radiationless rates. aip.org For zinc phthalocyanine (ZnPc), polarized triplet states have been detected in both solid state powders and frozen dilute solutions. rsc.org In frozen solution, the spin levels are populated via conventional ISC. rsc.org At the interface of copper phthalocyanine (CuPc) and p-GaAs, a two-step charge transfer process can lead to delayed triplet-state formation in CuPc without initial singlet excitation and subsequent ISC within the CuPc molecule itself. nih.gov
Influence of Aggregation and Supramolecular Organization on Photophysical Properties
Phthalocyanines are prone to aggregation due to their extended π-conjugated systems, particularly in concentrated solutions or solid state. academie-sciences.fr Aggregation can significantly alter the photophysical properties compared to monomeric species. academie-sciences.fr Historically, aggregation was often considered detrimental to functional photophysical properties, such as reducing fluorescence emission and triplet state population, thereby lowering photosensitizing efficiency. academie-sciences.frnih.gov This is because aggregation can provide efficient non-radiative energy relaxation pathways. academie-sciences.fr
However, controlled aggregation and supramolecular organization can also be used as a tool to modify and tune the photophysical properties of phthalocyanines. nih.govworldscientific.com Supramolecular interactions, such as hydrogen bonding, donor-acceptor interactions, or metal-ligand interactions, can promote the organization of phthalocyanines into specific architectures. worldscientific.comworldscientific.com For instance, supramolecular host-guest interactions can lead to the deaggregation of phthalocyanine dyes, resulting in the formation of sharp absorption bands and a dramatic increase in fluorescence. tandfonline.com While aggregated dyes may be essentially non-fluorescent, their supramolecular complexes can exhibit significant emission quantum yields. tandfonline.com Organized phthalocyanine-based supramolecular architectures are being explored for various technological fields. worldscientific.comworldscientific.com
Photogenerated Carrier Dynamics and Charge Separation Efficiency
The dynamics of photogenerated carriers and the efficiency of charge separation are critical aspects for applications of phthalocyanines in optoelectronic devices, such as solar cells and photodetectors. Upon light absorption, excitons are generated, which then need to dissociate into free charge carriers (electrons and holes) to contribute to photocurrent.
Studies on thin films of vanadyl and lead phthalocyanine (VOPc and PbPc) have investigated excitation energy migration and relaxation, including exciton-exciton annihilation and linear relaxation times. acs.org The efficiency of charge carrier photogeneration and transport in phthalocyanine/perylene thin film solar cells has been investigated. researchgate.net In alternating nanolayers of zinc phthalocyanine (ZnPc) and fullerene (C60) films, relative photon-to-carrier efficiencies were determined from ultrafast decay dynamics of photogenerated carriers. researchgate.netacs.orgnist.gov The relative photon-to-carrier efficiency was found to increase with the number of interfaces in multilayer films, suggesting that close proximity between the phthalocyanine and the electron acceptor (C60) is important for efficient charge separation. acs.orgnist.gov Designing ultrathin films with alternating multilayer structures can enhance photon harvesting and facilitate charge separation to opposite layers, leading to higher photon-to-free-carrier efficiencies. acs.orgnist.gov
The kinetic competition between charge separation processes and recombination behaviors is a key consideration for efficient photoanodes in applications like photoelectrochemical water oxidation. nih.gov Modifying photoanodes with materials like dinuclear cobalt phthalocyanine ammonium (B1175870) sulfonate (PDS) can influence charge carrier kinetics. nih.gov Such modifications can increase electron extraction, suppress bulk recombination, and enhance the spatial separation of photogenerated charges. nih.gov They can also attenuate surface recombination, increasing the utilization of long-lived holes at the photoanode surface and accelerating hole transfer at the photoanode/electrolyte interface. nih.gov
Supramolecular Chemistry and Self Assembly of Phthalocyanines
Controlled Aggregation Phenomena of Phthalocyanines
The aggregation of phthalocyanines in solution is a well-documented phenomenon, largely driven by the strong attractive forces between their extensive π-electron systems, often referred to as π-π stacking interactions, as well as solvophobic effects. ccspublishing.org.cn This aggregation significantly alters the photophysical and photochemical properties of the molecules, leading to changes in their absorption and fluorescence spectra. researchgate.net The aggregation behavior can be controlled by several factors, including the nature of the solvent, temperature, concentration, and the molecular structure of the phthalocyanine itself, such as the type of central metal ion and the nature of peripheral substituents. researchgate.net
Two primary forms of ordered phthalocyanine aggregates are distinguished based on the relative orientation of the molecules, which in turn affects their spectroscopic properties: H-aggregates and J-aggregates. google.com
H-aggregates (hypsochromic) are characterized by a face-to-face (cofacial) arrangement of the phthalocyanine molecules. This arrangement leads to a blue-shift in the main absorption band (Q-band) compared to the monomeric species. H-aggregates are often associated with quenched fluorescence. researchgate.net
J-aggregates (bathochromic) involve a slipped-stack, edge-to-edge arrangement. This configuration results in a red-shift of the Q-band and can sometimes lead to enhanced fluorescence. researchgate.netdntb.gov.ua
The formation of these aggregates can be precisely controlled. For instance, the introduction of bulky substituents on the periphery of the phthalocyanine ring can sterically hinder cofacial stacking, thereby discouraging H-aggregation and potentially favoring the formation of J-aggregates or maintaining the monomeric state even at high concentrations. acs.org Conversely, planar phthalocyanines without bulky side groups readily form H-aggregates in many solvents. researchgate.net The addition of certain ions or host molecules, such as cucurbit nih.govuril, can also be used to control aggregation by forming host-guest complexes that deaggregate the phthalocyanine dyes. nih.gov Atomic force microscopy has revealed that mixing negatively and positively charged water-soluble zinc phthalocyanines can lead to the self-assembly of one-dimensional accordion-like fibers through intermolecular electrostatic and donor-acceptor interactions. mdpi.comacs.org
| Aggregate Type | Molecular Arrangement | Spectroscopic Shift (Q-Band) | Typical Fluorescence |
|---|---|---|---|
| H-aggregate | Face-to-face (cofacial) | Blue-shift (Hypsochromic) | Quenched |
| J-aggregate | Edge-to-edge (slipped-stack) | Red-shift (Bathochromic) | Potentially enhanced |
Fabrication of Ordered Phthalocyanine Thin Films
The unique electronic and optical properties of phthalocyanines are best harnessed when they are organized into highly ordered thin films. The orientation and packing of the molecules within these films are critical determinants of their performance in electronic devices. Various techniques have been developed to fabricate such ordered films, which can be broadly categorized into vapor deposition and solution processing methods.
Physical Vapor Deposition (PVD) is a common method for producing high-purity, well-ordered phthalocyanine thin films. ccspublishing.org.cnrsc.org This process involves the sublimation of solid phthalocyanine material in a high vacuum environment (typically 10⁻⁵ to 10⁻⁹ Torr), followed by the condensation of the vapor onto a substrate. nih.govmdpi.com The structure and morphology of the resulting film are highly dependent on deposition parameters such as substrate temperature, deposition rate, and the nature of the substrate itself.
The substrate temperature plays a crucial role in controlling the molecular arrangement. Deposition onto substrates at room temperature often results in isotropic films with short-range order. nih.gov In contrast, heating the substrate (e.g., to 150 °C) can promote the growth of well-defined crystalline phases, such as the α- and β-polymorphs. nih.gov For example, vacuum deposition of oxotitanium(IV) phthalocyanine (OTiPc) onto heated substrates can produce ordered α- or β-crystal films. nih.govnih.gov The orientation of the phthalocyanine molecules relative to the substrate surface—either "standing" (perpendicular) or "lying" (parallel)—can also be controlled by the choice of substrate material (e.g., oxidized silicon vs. gold). nih.gov
| Deposition Parameter | Effect on Film Structure | Example |
|---|---|---|
| Substrate Temperature | Controls crystallinity and phase (polymorph) | Heated substrates (150 °C) promote α- or β-crystal films of OTiPc. nih.gov |
| Vacuum Pressure | Influences molecular orientation | Lowering pressure can change OTiPc orientation from "standing" to "lying" on Pt/glass. nih.gov |
| Substrate Material | Determines molecular orientation (standing vs. lying) | OTiPc forms "standing" films on oxidized Al but "lying" films on Au. nih.gov |
Solution processing offers a cost-effective and scalable alternative to vapor deposition for fabricating phthalocyanine thin films. rsc.org These methods involve dissolving the phthalocyanine in a suitable solvent and then depositing the solution onto a substrate. Common techniques include drop-casting, dip-coating, and spin-coating. nih.govrsc.org The final film morphology is determined by factors such as solvent evaporation rate, solution concentration, and solute-substrate interactions. rsc.org
Spin-coating is widely used to create uniform thin films. rsc.org In this technique, a solution of phthalocyanine is dropped onto a rotating substrate. The centrifugal force spreads the solution evenly, while rapid solvent evaporation leads to the formation of a solid film. The thickness and morphology of the film can be controlled by the rotational speed and the solution concentration. Studies on copper phthalocyanine (CuPc) films deposited from trifluoroacetic acid have shown that spin-coating can produce multi-layered formations of nanoribbons. nih.gov The rapid evaporation inherent to spin-coating can result in a rougher film surface compared to slower methods like drop-casting. rsc.org
Self-assembly provides a bottom-up approach to constructing highly ordered molecular films with precise control over thickness and molecular orientation. Two prominent techniques in this area are the Langmuir-Blodgett (LB) method and the formation of self-assembled monolayers (SAMs) on specific substrates.
The Langmuir-Blodgett technique involves spreading amphiphilic phthalocyanine derivatives onto a water surface to form a floating monolayer. This monolayer is then compressed to a desired surface pressure and transferred layer-by-layer onto a solid substrate by dipping and withdrawing the substrate through the interface. mdpi.com This method allows for the creation of well-ordered multilayer films (Y-type deposition) with the phthalocyanine cores oriented essentially perpendicular to the substrate surface. mdpi.com
Self-assembled monolayers are typically formed by the spontaneous chemisorption of molecules from a solution onto a substrate. For phthalocyanines, this is often achieved by functionalizing the macrocycle with a thiol or disulfide group at the end of an alkyl chain, which then forms a strong covalent bond with a gold surface. researchgate.netmdpi.com The length of the alkyl tether has been shown to have a profound effect on the orientation and packing density of the phthalocyanine macrocycle on the gold surface. For example, longer chains can lead to a more upright orientation of the phthalocyanine ring. researchgate.net These SAMs can be characterized by techniques such as reflection-absorption infrared spectroscopy (RAIR) to determine molecular orientation. mdpi.com
Design and Synthesis of Phthalocyanine Nanoparticles
The design and synthesis of phthalocyanine nanoparticles have emerged as a powerful strategy to overcome the inherent insolubility and strong aggregation tendency of these macrocycles in aqueous environments. By formulating phthalocyanines into nanostructures, their properties can be modulated for specific applications. The synthesis often relies on the principles of self-assembly, where amphiphilic phthalocyanine derivatives are designed to form stable nanostructures in solution. ccspublishing.org.cn Alternatively, nanoparticles can be formed from non-amphiphilic phthalocyanines using specific precipitation techniques.
The design of phthalocyanine molecules for nanoparticle formation often involves introducing substituents that impart amphiphilicity. For example, attaching hydrophilic groups (like polyethylene (B3416737) glycol or charged moieties) and hydrophobic regions to the same molecule can drive self-assembly into core-shell nanoparticles or micelles in an aqueous medium. Another approach is the co-assembly of a phthalocyanine with another amphiphilic molecule, such as albumin or azobenzene (B91143) amphiphiles, to create functional nanoparticle platforms. nih.govnih.gov
The reprecipitation method is a simple and widely used technique for preparing organic nanoparticles from compounds that are soluble in organic solvents but insoluble in water. nih.gov This method involves dissolving the phthalocyanine in a "good" solvent (e.g., acetone, tetrahydrofuran) and then rapidly injecting this solution into a "poor" solvent (typically water), in which the phthalocyanine is insoluble. nih.gov
The rapid change in solvent environment causes the phthalocyanine to precipitate out of the solution, forming nanoparticles. The size, morphology, and stability of these nanoparticles can be controlled by several experimental parameters:
Injection Rate: A fast injection rate generally leads to smaller and more uniform nanoparticles due to rapid nucleation. nih.gov
Solvent System: The choice of the good and poor solvents affects the supersaturation level and thus the nucleation and growth process.
Concentration: The initial concentration of the phthalocyanine in the good solvent influences the final particle size and concentration.
Stabilizers: Surfactants or polymers (e.g., Pluronic F-127) can be added to the poor solvent to prevent the aggregation of the newly formed nanoparticles and to control their size. mdpi.comnih.gov
Polymer-Phthalocyanine Nanoparticle Formulations
The inherent hydrophobicity and strong aggregation tendency of many phthalocyanine (Pc) molecules in aqueous environments pose significant challenges for their application. Encapsulation within or conjugation to polymeric nanoparticles (NPs) is a widely adopted strategy to overcome these limitations. This approach leverages the properties of polymers to enhance the solubility, stability, and delivery of phthalocyanines. The combination of Pcs with polymer NPs can improve their photophysical properties and eliminate aggregation. Furthermore, such formulations can enhance blood circulation time and promote selective accumulation in specific tissues through effects like the enhanced permeability and retention (EPR) effect. tandfonline.com
Amphiphilic block copolymers are particularly useful in this context as they can self-assemble into various nanostructures, such as micelles and polymersomes, in aqueous solutions. mdpi.com The hydrophobic core of these structures serves as a reservoir for the hydrophobic Pc molecules, while the hydrophilic shell ensures water solubility and stability. repec.org
A notable example involves the encapsulation of a specifically synthesized zinc phthalocyanine derivative (ZnPcBCH3), which incorporates para-methylbenzyloxy groups, into poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-b-PEG) copolymers. researchgate.net The nanoprecipitation method was employed to create these nanoparticles. The characteristics of the resulting nanoparticles were found to be influenced by the solvent used during preparation, although the differences were not significant. researchgate.net Transmission electron microscopy confirmed the spherical morphology of the PLGA-b-PEG nanoparticles. researchgate.net
| Solvent | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Tetrahydrofuran (THF) | 90.02 ± 0.07 | 0.13 ± 0.01 | -9.74 ± 0.01 |
| Acetone | 97.82 ± 0.01 | 0.14 ± 0.01 | -8.93 ± 0.04 |
Another strategy involves using natural polymers. Heparosan (HP), a biocompatible polysaccharide, has been used to create self-assembled nanocarriers for zinc(II) phthalocyanine (ZnPc). Amphiphilic conjugates were synthesized by anchoring L-lysine-linked α-linolenic acid to the heparosan backbone. These conjugates, named HLA, self-assembled into spherical nanoparticles in water, effectively encapsulating ZnPc. nih.gov
Self-Coassembled Nanoparticles
Self-assembly is a powerful bottom-up approach for constructing well-defined nanostructures. Phthalocyanine molecules can be chemically designed to spontaneously organize into nanoparticles in solution, driven by non-covalent interactions such as π-π stacking, van der Waals forces, and hydrophobic or hydrophilic interactions. acs.org This method allows for the creation of "pure" photosensitizer nanoparticles without the need for an additional carrier matrix.
A prominent strategy involves modifying the phthalocyanine structure to create amphiphilic molecules. For instance, a silicon(IV) phthalocyanine was axially substituted with morpholine (B109124) groups and subsequently cationized. ccspublishing.org.cn The resulting amphiphilic molecule, featuring a hydrophobic phthalocyanine core and hydrophilic cationic substituents, was shown to self-assemble into uniformly dispersed spherical nanoparticles (NP2) in water. In contrast, its non-cationized precursor (1) formed larger, less uniform nanoparticles (NP1). ccspublishing.org.cn
| Nanoparticle | Precursor Molecule | Description | Approximate Diameter (nm) |
|---|---|---|---|
| NP1 | Axially substituted silicon(IV) phthalocyanine (1) | Unevenly sized spherical particles | 100–200 |
| NP2 | Cationized derivative (2) | Uniformly dispersed spherical particles | ~16 |
Another sophisticated approach demonstrated the synthesis of covalently linked, hollow phthalocyanine nanospheres without using any templates. rsc.org This was achieved by designing a zinc phthalocyanine (ZnPc) building block with multiple peripheral vinylbenzyl groups. These precursors self-assembled into spherical nanoparticles in a THF/water mixture, and subsequent polymerization of the vinyl groups via thiol-ene "click" chemistry covalently locked the structure, forming hollow nanospheres with a very thin shell. rsc.org These nanospheres were composed of an average of approximately 12,000 Pc units. rsc.org
Furthermore, a conjugate linking a silicon phthalocyanine to a nitric oxide (NO) donor (SiPc–NO) was prepared into self-assembled nanoparticles (SiPc–NO@NPs) using a nanoprecipitation method. nih.gov By incorporating DSPE-PEG₂ₖ-RGD during the assembly process, tumor-targeting nanoparticles with an average diameter of approximately 90 nm were created. nih.gov
Phthalocyanine-Based Hybrid Nanomaterials and Composites
The integration of phthalocyanines with other nanomaterials creates hybrid composites with synergistic or enhanced properties. mdpi.com These materials combine the unique electronic and optical characteristics of phthalocyanines with the mechanical, thermal, and conductive properties of materials like carbon nanotubes, graphene, metal nanoparticles, and polymers.
Phthalocyanine-Carbon Nanotube (CNT) Composites
Carbon nanotubes (CNTs) are excellent supports for phthalocyanines due to their large surface area, high conductivity, and mechanical strength. The interaction between Pcs and CNTs is typically non-covalent, dominated by π–π stacking between the extended aromatic systems of both components. nih.govresearchgate.net This method of functionalization is advantageous as it minimally disrupts the electronic structure of the CNTs. mdpi.com
Research has shown that metal phthalocyanine molecules adhere to the surface of multi-walled carbon nanotubes (MWCNTs) when the CNTs are dispersed in a phthalocyanine solution. researchgate.net The interaction between Iron (II) Phthalocyanine (FePc) and CNTs can be influenced by the functionalization of the nanotubes. When FePc was reacted with pristine CNTs, acid-treated CNTs (OCNT), and amine-treated CNTs (ACNT), characterization revealed that the interaction was strongest with the functionalized CNTs, particularly those with oxygen-containing groups. nih.gov
Quantum chemical calculations have been used to understand the sensor response mechanism of Pc-CNT hybrids. For a hybrid of zinc phthalocyanine (ZnPc) and a single-walled carbon nanotube (SWCNT), it was shown that orbitals of the phthalocyanine atoms form an impurity electron band in the band gap of the CNT. The interaction of ammonia (B1221849) molecules with the phthalocyanine occurs via hydrogen bonds, which lowers the energy of this impurity band, thereby affecting the conductivity of the composite. mdpi.com
Phthalocyanine-Graphene/Reduced Graphene Oxide Composites
Graphene and its derivative, reduced graphene oxide (rGO), are two-dimensional materials with exceptional electronic and thermal properties, making them ideal platforms for creating Pc-based composites. taylorfrancis.com These hybrids can be prepared through both covalent and non-covalent methods.
Non-covalent functionalization via π-π stacking is a common approach. For example, novel zinc and cobalt phthalocyanine compounds were mixed with rGO to form rGO/ZnPc and rGO/CoPc hybrids, which demonstrated strong π–π interactions. cumhuriyet.edu.tr Covalent functionalization offers more robust linkages. One method involves preparing reduced graphene oxide-metal (II) phthalocyanine (RGO-MPc, where M = Cu, Zn, Pb) hybrids by covalently linking the components. researchgate.net Another example is the synthesis of iron tetranitro-phthalocyanine, which was then functionalized and supported on the surface of graphene oxide via covalent bonds. nih.gov
An in situ composite method has also been developed to prepare graphene composite metal phthalocyanines (TN-MPc@GN, where M = Fe, Co, Ni). rsc.org This technique helps to overcome the aggregation of phthalocyanine molecules, thereby improving the utilization of active sites. rsc.org The resulting composites showed significantly enhanced performance as anode materials for lithium-ion batteries compared to the pristine phthalocyanines. rsc.org
| Electrode Material | First Discharge Specific Capacity (mA h g−1) |
|---|---|
| TN-FePc@GN | 440.8 |
| TN-CoPc@GN | 765.0 |
| TN-NiPc@GN | 753.9 |
| Pristine TN-MPc | Significantly lower |
Phthalocyanine-Metal Nanoparticle Composites
Combining phthalocyanines with metal nanoparticles (MNPs) creates hybrid materials with unique optical, catalytic, and electronic properties. mdpi.com The surface of MNPs can be modified with phthalocyanine derivatives to form stable conjugates.
In one study, novel di-substituted phthalonitrile (B49051) and its corresponding octa-substituted cobalt (Co) and zinc (Zn) phthalocyanines were synthesized. nih.gov These compounds were then used to modify the surface of gold nanoparticles (AuNPs). Characterization by transmission electron microscopy confirmed the formation of the new conjugates (NG-1, NG-2, NG-3). nih.gov
Hybrid nanocomposites have also been created using different types of nanoparticles. Thin films composed of cobalt phthalocyanine (CoPc), C₆₀ fullerene, and zinc oxide (ZnO) nanoparticles were deposited using Matrix-Assisted Pulsed Laser Evaporation (MAPLE). mdpi.com The chemically synthesized ZnO nanoparticles, with a size of about 20 nm, were dispersed in a solution containing CoPc and C₆₀. The resulting hybrid films demonstrated that an appropriate amount of ZnO nanoparticles led to more efficient charge transfer between the organic and inorganic components, indicating potential for photovoltaic applications. mdpi.com
Phthalocyanine-Polymer Composites
Phthalocyanine-polymer composites are a broad class of materials where Pc molecules are either physically dispersed within a polymer matrix or chemically bonded to polymer chains. tandfonline.comresearchgate.net These composites merge the processability and mechanical properties of polymers with the functional characteristics of phthalocyanines. researchgate.net
The combination of phthalocyanines with polymers can lead to materials with improved structural, morphological, and sensing characteristics. researchgate.net For instance, the incorporation of Pc molecules into a polymer matrix can modify parameters like rugosity, specific surface area, and porosity, which are crucial for applications in chemical sensors. researchgate.net
A direct method for creating these composites involves the synthesis of polymers that already contain the phthalocyanine moiety. This can be achieved by first preparing a linear polymer, such as poly(methyl methacrylate), with phthalonitrile precursor units incorporated into its structure. rsc.org Subsequently, a macrocyclization reaction is performed on the polymer chain in the presence of a metal salt (e.g., zinc) to form the zinc phthalocyanine (ZnPc) units directly on the polymer backbone. rsc.org This results in a polymer where the functional phthalocyanine macrocycles are an integral part of the composite material. Phthalocyanines have also been investigated as visible-light photoinitiators for various modes of polymerization, highlighting their role in the synthesis of the polymer matrix itself. rsc.org
Advanced Research Applications of Phthalocyanine Materials
Phthalocyanines in Organic Electronics
Phthalocyanines are a class of versatile conjugated macrocycles that have garnered significant interest as active components in organic electronic devices. nih.govsquarespace.com Their robust chemical and thermal stability, coupled with their tunable electronic properties and synthetic versatility, make them highly suitable for a range of applications, including organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). nih.govrsc.orgrsc.org The ability to modify the central metal atom and peripheral substituents allows for the fine-tuning of their molecular packing, energy levels, and charge transport characteristics. rsc.org
Organic Thin-Film Transistors (OTFTs)
Metal phthalocyanines (MPcs) are considered ideal candidate materials for the semiconducting layer in OTFTs. nih.govsquarespace.com An OTFT is a type of field-effect transistor that uses an organic semiconductor to control the flow of current between two electrodes, the source and the drain, via a third gate electrode. The performance of these devices is critically dependent on the charge transport properties of the organic film. squarespace.com Phthalocyanines have been extensively studied in this context, with research focusing on improving carrier mobility and device stability. rsc.org
The transport of charge carriers in polycrystalline organic thin films, such as those made of phthalocyanines, is a complex process influenced by multiple factors. nsf.gov The conduction mechanism is often described as hopping, where charge carriers move between localized states, making the mobility strongly dependent on the electric field and temperature. aip.org The efficiency of this process is dictated by the structural and morphological characteristics of the film.
Key factors influencing charge transport include:
Molecular Packing and Orientation: The arrangement of phthalocyanine molecules relative to each other and to the substrate is crucial. Strong π-π stacking parallel to the substrate facilitates efficient horizontal charge transport, which is beneficial for the OTFT architecture. nsf.gov
Crystallinity and Grain Boundaries: The size of crystalline domains and the nature of the boundaries between them significantly affect charge carrier transport. nsf.gov Larger, well-ordered crystalline grains generally lead to higher mobility, as grain boundaries can act as traps for charge carriers.
Anisotropy: Charge transport can be highly anisotropic in ordered phthalocyanine films. For example, thin films of Boron Subphthalocyanine Chloride (Sub-Pc) have demonstrated carrier mobilities that are three orders of magnitude higher along the substrate plane compared to the direction perpendicular to it, a direct consequence of its long-range molecular ordering. aip.org
Research has shown that processing conditions, such as substrate temperature during deposition, can be used to control the molecular orientation and improve film quality, thereby enhancing charge transport. nsf.gov
| Phthalocyanine Derivative | Key Finding Related to Charge Transport | Reported Mobility (cm²/V·s) |
|---|---|---|
| Copper Phthalocyanine (CuPc) | Mobility is dependent on film thickness and morphology; transport is through hopping conduction. aip.orgaps.org | ~10⁻³ to 10⁻² (p-type, film) |
| Titanyl Phthalocyanine (TiOPc) | Achieves high p-type mobilities. rsc.org | 1–10 (p-type, film) |
| Boron Subphthalocyanine Chloride (Sub-Pc) | Exhibits significant anisotropic charge transport; mobility is much higher parallel to the substrate. aip.org | Three orders of magnitude difference between parallel and perpendicular directions. aip.org |
| Bis(pentafluorophenoxy) Silicon Phthalocyanine | Demonstrates high n-type mobility. rsc.org | ~0.54 (n-type, film) |
Most unsubstituted metallophthalocyanines inherently exhibit p-type semiconducting behavior, meaning they transport positive charge carriers (holes) more efficiently. mdpi.comresearchgate.net However, for the development of complementary circuits and more complex organic electronics, both p-type and n-type (electron-transporting) semiconductors are necessary. A primary strategy for converting phthalocyanines from p-type to n-type is through chemical modification, specifically by introducing strong electron-withdrawing groups to the macrocycle. mdpi.com
Fluorination is the most common and effective approach. For example, the parent Copper Phthalocyanine (CuPc) is a well-known p-type semiconductor. researchgate.net In contrast, its fully fluorinated counterpart, Hexadecafluorocopper Phthalocyanine (F16CuPc), is a stable n-type material with comparable electron mobility. mdpi.comresearchgate.net This transformation is attributed to the lowering of the molecule's frontier molecular orbital (HOMO and LUMO) energy levels by the highly electronegative fluorine atoms.
Researchers have also explored partially fluorinated derivatives to fine-tune the electronic properties. By adjusting the substitutional symmetry, the charge-carrier type can be controlled. For instance, while CuPc is exclusively p-type and F16CuPc is n-type, partially fluorinated Copper Octafluorophthalocyanine (F8CuPc) can exhibit ambipolar or clear n-type behavior depending on the measurement conditions. mdpi.comresearchgate.net
Silicon phthalocyanines (SiPcs) have emerged as a particularly promising class of n-type or ambipolar semiconductors. squarespace.comacs.org The silicon center allows for axial substitution, providing a "handle" to modify solubility and film-forming properties without drastically altering the fundamental electronic structure of the phthalocyanine core. squarespace.com This allows for the development of structure-property relationships to intelligently design high-performance n-type SiPc-based OTFTs. squarespace.comacs.org
| Compound | Semiconductor Type | Key Engineering Strategy | Typical Mobility (cm²/V·s) |
|---|---|---|---|
| Copper Phthalocyanine (CuPc) | p-type | Unsubstituted parent compound. researchgate.net | ~10⁻² |
| Hexadecafluorocopper Phthalocyanine (F16CuPc) | n-type | Peripheral fluorination (16 F atoms). mdpi.com | ~10⁻² |
| Copper Octafluorophthalocyanine (F8CuPc) | n-type / Ambipolar | Partial peripheral fluorination (8 F atoms). mdpi.comresearchgate.net | 7.9 x 10⁻⁴ |
| Silicon Phthalocyanines (SiPcs) | n-type / Ambipolar | Axial substitution on the silicon center. squarespace.comacs.org | Up to ~0.54 |
Organic Photovoltaics (OPVs) and Solar Cells
Phthalocyanines have been integral to the field of organic photovoltaics since the first bilayer organic solar cell was reported in 1986, which used copper phthalocyanine as the light-absorbing and hole-transporting material. pdx.edu Their strong absorption in the visible and near-infrared regions of the solar spectrum, combined with their high stability and tunable energy levels, makes them excellent candidates for various roles within solar cell architectures. pdx.edursc.orgresearchgate.net They are utilized both as the primary light-harvesting component and as charge-transporting interlayers. rsc.orgpdx.edu
In perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a critical role in efficiently extracting positive charges (holes) from the perovskite absorber layer and transporting them to the electrode, while also protecting the perovskite layer. rsc.org While materials like Spiro-OMeTAD are commonly used, their high cost and limited stability are significant drawbacks for large-scale commercialization. epfl.ch
Phthalocyanines have emerged as a highly promising class of alternative HTMs due to their:
High Stability: They possess outstanding thermal, chemical, and photostability. rsc.orgepfl.ch
Tunable Properties: Their energy levels can be tuned through molecular engineering to align properly with the valence band of the perovskite for efficient hole extraction. rsc.orgworldscientific.com
Low Cost: The potential for low-cost synthesis makes them economically attractive. rsc.org
Research has demonstrated that zinc phthalocyanine (ZnPc) derivatives can serve as highly effective dopant-free HTMs. By incorporating substituents like tetra-5-hexylthiophene, power conversion efficiencies (PCEs) as high as 17.5% have been achieved, which is a record for phthalocyanine-based HTMs in this architecture. epfl.ch Furthermore, introducing phthalocyanines like vanadyl phthalocyanine (VOPc) as dopants into standard Spiro-OMeTAD layers can improve the photovoltaic properties by enhancing carrier mobility and suppressing charge recombination at the interface. researchgate.net The introduction of a novel phthalocyanine, TQ, into a Spiro-OMeTAD layer was shown to significantly enhance hole extraction and transport, boosting the PCE from 21.91% to 24.29%. acs.org
| Phthalocyanine HTM | Role | Perovskite Absorber | Power Conversion Efficiency (PCE) |
|---|---|---|---|
| Tetra-5-hexylthiophene-ZnPc | Primary HTM | [HC(NH₂)₂]₀.₈₅(CH₃NH₃)₀.₁₅Pb(I₀.₈₅Br₀.₁₅)₃ | 17.5% epfl.ch |
| Tetra-tert-butyl-ZnPc | Primary HTM | [HC(NH₂)₂]₀.₈₅(CH₃NH₃)₀.₁₅Pb(I₀.₈₅Br₀.₁₅)₃ | 13.3% epfl.ch |
| Cu-TmPc (3,4,5 trimethoxy phenoxy substituent) | Primary HTM | Not specified | 5.7% worldscientific.com |
| VOPc, VONc, GePc | Dopant in Spiro-OMeTAD | CH₃NH₃PbI₃ | Improved photovoltaic parameters over neat Spiro-OMeTAD. researchgate.net |
| TQ (a novel phthalocyanine) | Additive in Spiro-OMeTAD | Not specified | 24.29% acs.org |
The primary function of a light-harvesting material in a solar cell is to absorb photons and generate excitons (bound electron-hole pairs). pdx.edu Phthalocyanines are exceptionally well-suited for this role due to their intense absorption bands, particularly the Q-band in the red/near-infrared region (600-800 nm), where the solar flux is high. rsc.orgresearchgate.net
Different strategies are employed to optimize their light-harvesting capabilities:
Molecular Engineering: Modifying the central metal atom or the peripheral substituents can shift the absorption spectrum. For example, titanyl phthalocyanine (TiOPc) exhibits a non-planar structure which leads to an extended spectral response further into the near-IR region compared to planar CuPc. pdx.eduscirp.org
Non-Fullerene Acceptors (NFAs): While traditionally used as the electron donor, certain phthalocyanine derivatives, particularly silicon phthalocyanines (SiPcs), have been developed as promising NFAs for use with polymer donors like P3HT. squarespace.comacs.org
The efficiency of a phthalocyanine-based solar cell depends on the interplay between light absorption, exciton (B1674681) diffusion to a donor-acceptor interface, efficient charge separation, and subsequent transport of free carriers to the electrodes. pdx.edu
| Phthalocyanine Compound | Key Feature as Light Harvester | Device Structure/Role | Absorption Region |
|---|---|---|---|
| Copper Phthalocyanine (CuPc) | Prototypical p-type donor material. pdx.edu | Bilayer and BHJ Donor | ~600-700 nm scirp.org |
| Titanyl Phthalocyanine (TiOPc) | Extended red/near-IR spectral response. pdx.eduscirp.org | BHJ Donor | Extends up to 950 nm in Phase II form. scirp.org |
| Zinc Phthalocyanine (ZnPc) | Efficient energy migration and hole conduction. mdpi.com | Schottky and BHJ Donor | Visible (Q-band) mdpi.com |
| bis(tri-n-butylsilyl oxide) SiPc | Solution-processable non-fullerene acceptor (NFA). acs.org | Layer-by-Layer NFA | Visible/NIR |
Phthalocyanines in Catalysis and Electrocatalysis
The versatility of metal phthalocyanines (MPcs) extends prominently into the fields of catalysis and electrocatalysis. nih.govrsc.org Their well-defined M-N₄ active sites, structural tailorability, and excellent chemical stability make them attractive, low-cost alternatives to precious metal catalysts for a range of important electrochemical reactions. nih.gov They are particularly significant in energy conversion and storage technologies. rsc.org
The electrocatalytic oxygen reduction reaction (ORR) is fundamental to fuel cells and metal-air batteries. Metal phthalocyanines, particularly those of cobalt and iron, have been extensively studied as catalysts for this reaction. frontiersin.orgnih.gov The ORR can proceed via two main pathways: a direct four-electron pathway that reduces oxygen to water, which is highly desirable for fuel cell efficiency, or a two-electron pathway that produces hydrogen peroxide. rsc.org
The central metal atom and its coordination environment are critical in determining the reaction pathway. frontiersin.orgnih.gov For many cobalt phthalocyanines (CoPc), the 2-electron reduction to peroxide is the dominant pathway. frontiersin.orgnih.gov However, the mechanism can be shifted towards the more efficient 4-electron pathway. For example, synthesizing CoPc with an axial pyridine (B92270) linker, creating a penta-coordinated cobalt center (CoN₅), has been shown to increase the Co-O₂ binding energy, thereby promoting the 4-electron reduction of O₂. frontiersin.orgnih.gov
Iron phthalocyanine (FePc) supported on carbon materials like carbon nanotubes (CNTs) has also shown high efficiency for the 4-electron pathway. rsc.org Theoretical studies using density functional theory (DFT) have revealed that O₂ molecules adsorb on the central iron atom in an "end-on" configuration. This interaction facilitates charge transfer from the iron to the oxygen molecule, activating and elongating the O-O bond, which promotes its efficient reduction. rsc.org The carbon substrate plays a crucial role by creating a conductive and durable support and by modulating the electronic state of the Fe center through π-π stacking interactions, which further enhances O₂ adsorption and weakens the O-O bond. rsc.org
Phthalocyanines are excellent photosensitizers due to their strong absorption in the visible light spectrum, making them highly suitable for photocatalysis. mdpi.com When combined with wide-bandgap semiconductors like titanium dioxide (TiO₂), they can significantly enhance photocatalytic activity under visible light. mdpi.com
The general mechanism involves the following steps:
Light Absorption: The phthalocyanine molecule absorbs a photon of visible light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). mdpi.com
Charge Separation and Transfer: The photo-excited electron is injected from the LUMO of the phthalocyanine into the conduction band (CB) of the TiO₂. mdpi.comrsc.org This leaves a "hole" in the HOMO of the phthalocyanine.
Generation of Reactive Species: The electron in the TiO₂ conduction band can react with adsorbed molecular oxygen to form superoxide (B77818) radicals (O₂⁻). Simultaneously, the hole in the phthalocyanine HOMO can be transferred to the valence band (VB) of TiO₂, where it can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (HO•). mdpi.com
Redox Reactions: These generated reactive oxygen species (ROS) are powerful oxidizing agents that can degrade organic pollutants or drive other chemical reactions, such as the reduction of CO₂ into fuels. mdpi.comrsc.org
For instance, a twin S-scheme photocatalyst of TiO₂/phthalocyanine nanowires has demonstrated remarkable performance in CO₂ reduction, effectively promoting the transfer of photogenerated electrons. mdpi.com
Electrochemical water splitting, which comprises the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), is a key technology for producing clean hydrogen fuel. acs.org Phthalocyanines are being developed as efficient, low-cost bifunctional electrocatalysts capable of catalyzing both half-reactions. acs.org
A bimetallic composite, nickel/palladium(II) tetra naphthalene (B1677914) phthalocyanine (Ni/PdTNBPc), has shown excellent performance for both HER and OER in alkaline media. rsc.org This catalyst achieved a current density of 10 mA cm⁻² at low overpotentials of -62 mV for HER and 282 mV for OER. rsc.org Its high activity is attributed to the embedded palladium, which enhances conductivity and provides active sites for hydrogen adsorption. rsc.org
Another approach involves using a quinone-substituted cobalt(II) phthalocyanine (HQCoPc) combined with carbon nanoparticles. acs.org This hybrid material acts as a bifunctional electrocatalyst, showing remarkable performance with an overpotential of 234 mV for HER and 360 mV for OER at 10 mA cm⁻², along with superior stability for over 40,000 seconds. acs.org Polymeric cobalt phthalocyanines have also been investigated, demonstrating that tuning their electrochemical properties can lead to low overpotentials of 320 mV for OER and 120 mV for HER. researchgate.net
| Catalyst | Reaction | Overpotential @ 10 mA cm⁻² | Medium |
|---|---|---|---|
| Ni/PdTNBPc | HER | -62 mV | 1 M KOH |
| OER | 282 mV | ||
| HQCoPc + KB | HER | 234 mV | Acidic |
| OER | 360 mV | Basic | |
| Polymeric CoPc | HER | 120 mV | Not Specified |
| OER | 320 mV |
Metal phthalocyanines also exhibit significant catalytic activity for oxidation reactions, such as the electro-oxidation of hydrazine (B178648) (N₂H₄). This reaction is important for applications in fuel cells and chemical sensors.
Iron phthalocyanine (FePc) has been shown to be a particularly effective catalyst for hydrazine oxidation. researchgate.netresearchgate.net Studies using gold electrodes modified with FePc have demonstrated that the oxidation of hydrazine occurs at a low overpotential of 0.35V. researchgate.net The proposed mechanism involves the Fe(III)Pc/Fe(II)Pc redox couple. researchgate.net Theoretical modeling has further elucidated this process, suggesting that the oxidation mediated by Fe(II)Pc is a fully through-bond charge-transfer mechanism. nih.govacs.org Comparative studies have shown that Fe(II)Pc has a higher catalytic activity for this reaction than cobalt(II) phthalocyanine (Co(II)Pc), which is attributed to a greater contribution from the iron atom in the charge-transfer process. nih.gov
Phthalocyanines in Chemical and Biosensing Systems
Phthalocyanine-based materials have emerged as highly versatile components in the development of advanced chemical and biosensing systems. Their unique electronic structure, high thermal and chemical stability, and the ability to be readily functionalized make them ideal candidates for a variety of sensing applications. The central metal atom and peripheral substituents of the phthalocyanine macrocycle can be tailored to achieve high sensitivity and selectivity towards specific analytes.
Gas Sensing Mechanisms and Selectivity
Phthalocyanine-based gas sensors operate on the principle that the interaction between the phthalocyanine molecule and gas analytes induces a measurable change in the material's physical or chemical properties. The selectivity of these sensors is highly dependent on the nature of the central metal ion and the peripheral substituents of the phthalocyanine ring.
Chemiresistive sensors utilizing metallophthalocyanine (MPc) thin films are sensitive to both electron-donating and electron-accepting gas molecules. The fundamental sensing mechanism involves the coordination of the analyte molecule to the central metal atom of the phthalocyanine. researchgate.netescholarship.org This interaction modulates the charge carrier concentration within the phthalocyanine film, leading to a change in its electrical resistance.
When exposed to electron-donating analytes, the film's current decreases due to the trapping of charge carriers. Conversely, electron-accepting analytes cause an increase in current by generating more charge carriers. researchgate.netescholarship.org The sensitivity of MPc films to electron-donating vapors has been shown to correlate exponentially with the basicity of the analyte, which is consistent with the van't Hoff equation. researchgate.net For instance, the interaction between cobalt phthalocyanine (CoPc) and various analytes is governed by the analyte's coordination strength, while for metal-free phthalocyanine (H₂Pc), the interaction is dominated by the analyte's hydrogen-bonding ability. acs.orgucsd.edu The conductivity of phthalocyanine films is also significantly influenced by atmospheric oxygen, which acts as a p-type dopant. acs.orgucsd.edu
| Sensor Material | Analyte Type | Mechanism of Current Change | Reference |
| Metallophthalocyanines (MPcs) | Electron Donors | Current decreases (charge carrier trapping) | researchgate.netescholarship.org |
| Metallophthalocyanines (MPcs) | Electron Acceptors | Current increases (charge carrier generation) | researchgate.netescholarship.org |
| Cobalt Phthalocyanine (CoPc) | Non-oxidizing gases | Analyte coordination to the central metal ion | acs.orgucsd.edu |
| Metal-free Phthalocyanine (H₂Pc) | Hydrogen-bonding analytes | Hydrogen bonding to interior NH protons | acs.orgucsd.edu |
A series of cobalt and metal-free phthalocyanine semiconductors have been synthesized and fabricated into self-assembled microstructures for detecting toxic gases like NO₂, NH₃, and H₂S at ppb levels. rsc.org These sensors demonstrated that both positive and negative current changes could be observed depending on the specific phthalocyanine derivative and the target gas. rsc.org
In Quartz Crystal Microbalance (QCM) sensors, a thin film of phthalocyanine is coated onto a quartz crystal resonator. The interaction of gas molecules with the phthalocyanine layer leads to a change in the mass of the crystal, which in turn alters its oscillation frequency. mdpi.com This frequency shift is the basis of the sensing mechanism. Phthalocyanines with specific substituents, such as tosylamido groups, are particularly effective due to their ability to form intermolecular hydrogen bonds with target analytes. researchgate.net
QCM sensors modified with phthalocyanines have demonstrated high sensitivity, with the ability to detect low concentrations of organic compounds, including hydrocarbons and chlorocarbons, in aqueous solutions with detection limits in the lower parts-per-million range. researchgate.net Furthermore, the covalent attachment of asymmetrically substituted nickel phthalocyanine to the gold electrode of a QCM has been shown to create robust sensors for liquid-phase applications, achieving sub-ppm detection limits for certain organic compounds. ulakbim.gov.tr
| Phthalocyanine Derivative | Target Analytes | Key Feature | Reference |
| Tosylamido substituted Pcs | Volatile Organic Compounds | Intermolecular hydrogen bonding capability | researchgate.net |
| Crown ether substituted Pcs | Pesticides (organophosphates, carbamates) | High sensitivity with detection limits near 50 ppb in water | researchgate.net |
| Asymmetric tetra substituted nickel phthalocyanine | Organic compounds in water | Covalent attachment to QCM electrode for enhanced stability | ulakbim.gov.tr |
Electrochemical Biosensors for Biomolecule Detection
Phthalocyanines are excellent materials for signal amplification in electrochemical biosensors due to their unique electronic structure and large surface area. mdpi.compreprints.org Their electronic properties can be fine-tuned by substituting different functional groups or metal ions into the macrocycle. mdpi.compreprints.org In these biosensors, phthalocyanines facilitate the conversion of a biochemical response into a measurable electrical signal. mdpi.comnih.gov
Optical Sensing Applications
Optical sensors based on phthalocyanines utilize the changes in their optical properties, such as absorption or fluorescence, upon interaction with analytes. mdpi.com Thin films of metallophthalocyanines can be used to detect volatile organic compounds (VOCs) because the interaction between the VOC vapor and the MPc film produces a transitory change in the MPc's optical absorption. researchgate.net
For instance, a zinc phthalocyanine (sulfonamide) (ZnPcSu) film deposited by spin coating has been shown to be sensitive to various alcohol vapors, including methanol, ethanol, and 2-propanol. researchgate.net The sensor's response is measured as a change in the light reflected from the film upon exposure to the analyte. These sensors exhibit fast and reproducible responses, with complete and rapid recovery, particularly in methanol- and ethanol-containing atmospheres. researchgate.net Another optical sensing technique, surface plasmon resonance (SPR), has been employed with cobalt phthalocyanine thin films for the detection of nitrogen dioxide. researchgate.net
Role of Hybrid Composites in Enhanced Sensing Performance
The creation of hybrid composites by integrating phthalocyanines with other functional materials, such as carbon nanomaterials (e.g., carbon nanotubes, graphene) and metal nanoparticles, can lead to synergistic effects that significantly enhance sensing performance. mdpi.compreprints.orgnih.gov These composites benefit from the high sensitivity, selectivity, and stability of phthalocyanines, combined with the excellent electrical conductivity and large surface area of carbon nanomaterials or the catalytic activity and unique optical properties of metal nanoparticles. mdpi.compreprints.orgbohrium.com
The integration of these materials improves the electrochemical response, signal amplification, and stability of biosensors. mdpi.comnih.gov For example, hybrid composites of phthalocyanines with carbonaceous materials have shown surprisingly superior catalytic and sensing responses for the detection of environmental pollutants and biomolecules at nanomolar to millimolar concentrations. bohrium.commedcraveonline.com A novel hybrid material composed of graphene quantum dots (GQDs) and metal phthalocyanine derivatives demonstrated significantly enhanced response to NO₂. rsc.org The GQDs increase the conductivity of the phthalocyanine fibers, leading to a faster response, while the π-π stacking between the two components facilitates charge transfer. rsc.org
| Hybrid Composite Components | Enhancement Mechanism | Application | Reference |
| Phthalocyanine and Carbon Nanomaterials | Increased electrical conductivity and surface area | Electrochemical biosensors | mdpi.compreprints.org |
| Phthalocyanine and Metal Nanoparticles | Catalytic activity and signal amplification | Electrochemical biosensors | mdpi.comnih.gov |
| Phthalocyanine and Graphene Quantum Dots | Improved conductivity and charge transfer | Gas sensing (NO₂) | rsc.org |
Phthalocyanines in Nonlinear Optics (NLO) and Advanced Photonic Materials
Phthalocyanines (Pcs) are a class of synthetic aromatic macrocyclic compounds that have garnered significant attention for their exceptional nonlinear optical (NLO) properties. Their extensive π-conjugated system leads to high polarizability and rapid charge redistribution when interacting with intense electromagnetic fields, such as those from lasers. These characteristics make them prime candidates for a variety of advanced photonic applications, including optical limiting and all-optical switching. The versatility of the phthalocyanine structure, which allows for the incorporation of various central metal atoms and peripheral substituents, enables the fine-tuning of their NLO response for specific applications.
Principles of Optical Limiting
Optical limiting is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. Phthalocyanines exhibit optical limiting primarily through a mechanism known as reverse saturable absorption (RSA).
In the ground state, phthalocyanine molecules have a certain absorption cross-section. When exposed to low-intensity light, most molecules remain in the ground state. However, under high-intensity laser irradiation, a significant number of molecules are excited to a higher energy singlet state and subsequently transition to a triplet state via intersystem crossing. The absorption cross-section of these excited states is significantly larger than that of the ground state. Consequently, as the incident light intensity increases, more molecules populate the highly absorbing excited states, leading to a decrease in the material's transmittance. The effectiveness of a phthalocyanine derivative as an optical limiter is therefore dependent on a high ratio of excited-state to ground-state absorption cross-sections and a long lifetime of the excited triplet state. Axially modified gallium phthalocyanines, for instance, have been investigated as promising materials for optical limiting. rsc.org
Materials demonstrating strong reverse saturable absorption with nanosecond pulses are considered for applications in optical limiting. rsc.org Studies on tetra tert-butyl phthalocyanine and zinc tetra tert-butyl phthalocyanine at 633 nm have demonstrated low power optical limiting based on nonlinear refraction. acrhem.org The substitution and dimerization of gallium phthalocyanine monomers have been shown to significantly reduce the saturation energy density, highlighting the utility of structural modifications in enhancing their nonlinear optical properties for use as limiters of intense light. rsc.org
Two-Photon Absorption Properties
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of identical or different frequencies to be excited to a higher energy level. This phenomenon is particularly relevant for applications requiring high spatial resolution, such as 3D microfabrication, high-density optical data storage, and bio-imaging, because the probability of 2PA is proportional to the square of the incident light intensity, confining the absorption to the focal volume.
Phthalocyanine molecules are promising candidates for 2PA materials due to their large 2PA cross-section, high third-order nonlinear optical susceptibility, and ultrafast response characteristics. researchgate.net Research has demonstrated that specially designed non-symmetric metal-free phthalocyanines can exhibit extremely high, resonantly enhanced 2PA cross-sections, on the order of 104 GM (Goeppert-Mayer units), in the near-infrared region. spiedigitallibrary.org This makes them highly suitable for applications like terabyte-capacity rewritable optical memory. spiedigitallibrary.org The 2PA properties can be tuned by modifying the central metal atom and the peripheral substituents. For instance, studies have investigated the 2PA cross-sections of various metalated phthalocyanines, revealing their potential for applications in photodynamic therapy and other areas.
| Phthalocyanine Derivative | 2PA Cross-Section (GM) | Measurement Wavelength (nm) |
|---|---|---|
| Non-symmetric metal-free phthalocyanines | ~10,000 | Near-IR |
Photonic Applications in Information Technology
The unique optical properties of phthalocyanines have led to their investigation for various applications in information technology, particularly in optical data storage and optical switching.
For optical data storage, the ability of certain phthalocyanine derivatives to undergo photo-switching between two different forms makes them suitable for use as the recording medium in optical disks. spiedigitallibrary.org Copper phthalocyanine (CuPc), for example, has been proposed as a potential medium for optical data storage at short laser wavelengths. spiedigitallibrary.org The high 2PA cross-sections of some phthalocyanines are also being explored for three-dimensional rewritable optical information storage, which could lead to terabyte-capacity disks. spiedigitallibrary.org
In the realm of optical switching, the fast nonlinear optical response of phthalocyanines is a key attribute. acrhem.org All-optical switching devices rely on materials with a high nonlinear refractive index and a rapid response time. Phthalocyanines, with their delocalized π-electron systems, exhibit these properties. The spatial self-phase modulation observed in J-type dimeric copper phthalocyanine under femtosecond laser irradiation suggests its potential for creating optical switchers. spiedigitallibrary.org Furthermore, the ultrafast relaxation times of some phthalocyanines could be harnessed for high-speed switching applications. acrhem.org The investigation of phthalocyanine-based molecular junctions has also revealed possibilities for spintronic molecular devices with spin filtering and rectifying behaviors, opening up new avenues for information processing technologies. rsc.org
Phthalocyanines in Theranostics and Biomedical Imaging Research
Phthalocyanines have emerged as significant players in the field of theranostics, an approach that combines therapeutic and diagnostic capabilities in a single agent. Their strong absorption in the near-infrared (NIR) region, where biological tissues are more transparent, makes them ideal for both optical imaging and phototherapies. rsc.org The ability to chelate various metals within the macrocycle and to be functionalized with different substituents allows for the fine-tuning of their photophysical and photochemical properties for specific biomedical applications. rsc.org
Design Strategies for Theranostic Phthalocyanines
The development of effective theranostic phthalocyanines involves several design strategies aimed at overcoming challenges such as poor water solubility, lack of target specificity, and an "always-on" photosensitizing nature. nih.gov
One key strategy is the modification with targeting molecules . By attaching ligands that bind to specific receptors overexpressed on cancer cells, the phthalocyanine can be selectively delivered to the tumor site, enhancing therapeutic efficacy and minimizing damage to healthy tissues.
Another important approach is the formation of nanoparticles . Encapsulating phthalocyanines within nanocarriers, such as micelles or silica (B1680970) nanoparticles, can improve their solubility in aqueous environments, prolong their circulation time in the bloodstream, and facilitate their accumulation in tumors through the enhanced permeability and retention (EPR) effect. mdpi.com PEGylation, the attachment of polyethylene (B3416737) glycol chains, is a common technique to create "stealth" nanoparticles that can evade the immune system. mdpi.com
Furthermore, activatable photosensitizers are being designed to switch on their therapeutic and diagnostic functions only in the presence of specific stimuli found in the tumor microenvironment, such as certain enzymes or a reductive environment. researchgate.net This "smart" design helps to further improve the selectivity of the theranostic agent. These strategies are not only enhancing their use in fluorescence imaging and photodynamic therapy but also in emerging modalities like photoacoustic and photothermal imaging and therapy. nih.gov
| Strategy | Objective | Example Mechanism |
|---|---|---|
| Targeting Molecule Modification | Enhance tumor specificity | Conjugation to antibodies or peptides that recognize tumor-specific antigens |
| Nanoparticle Formulation | Improve solubility and tumor accumulation | Encapsulation in liposomes, micelles, or polymeric nanoparticles |
| Activatable Photosensitizers | Increase selectivity | Designing molecules that become photoactive in response to tumor-specific enzymes or pH |
Mechanisms in Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. Phthalocyanines are excellent photosensitizers due to their strong absorption in the tissue-penetrating red and near-infrared regions of the spectrum and their high efficiency in generating reactive oxygen species (ROS).
The mechanism of PDT involves the excitation of the phthalocyanine photosensitizer from its ground state to a short-lived singlet excited state upon light absorption. It then undergoes intersystem crossing to a longer-lived triplet excited state. From this triplet state, the photosensitizer can initiate two types of photochemical reactions:
Type I Reaction: The excited photosensitizer interacts directly with a substrate, such as a biomolecule, to produce radical ions through electron transfer. These radicals can then react with molecular oxygen to generate ROS like superoxide anions and hydroxyl radicals. nih.gov
Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2). nih.gov This is often the dominant pathway in PDT.
The generated ROS are highly cytotoxic and can damage various cellular components, including lipids, proteins, and nucleic acids. This leads to cell death through different mechanisms, such as apoptosis (programmed cell death) or necrosis, depending on the photosensitizer's subcellular localization, the light dose, and the cell type. nih.goviiarjournals.org For instance, the silicon phthalocyanine Pc 4 has been shown to target cardiolipin (B10847521) and anti-apoptotic proteins like Bcl-2 and Bcl-xL, inducing apoptosis through the intrinsic pathway involving caspase-3. nih.gov The damage to tumor vasculature can also lead to tumor destruction by cutting off its blood supply.
Singlet Oxygen Generation
The generation of singlet oxygen by phthalocyanines is a cornerstone of their use as photosensitizers in Type II photodynamic therapy. jmchemsci.com This process involves the phthalocyanine molecule absorbing light, which elevates it to an excited triplet state. This energy is then transferred to molecular oxygen, converting it into the highly reactive singlet oxygen.
The efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), is a critical parameter for evaluating the potential of a phthalocyanine-based photosensitizer. This yield can be significantly influenced by the central metal ion within the phthalocyanine macrocycle, as well as peripheral substituents. For instance, research has shown that diamagnetic metal complexes, such as those with zinc(II), tend to be more efficient sensitizers than paramagnetic ones like copper(II). unirioja.es
Recent studies have focused on synthesizing and characterizing novel phthalocyanine derivatives to optimize singlet oxygen generation. For example, a platinum(II) sulfonyl-substituted phthalocyanine, PtSO₂tBu, demonstrated an exceptionally high singlet oxygen quantum yield (ΦΔ = 0.87–0.99). acs.org In another study, the quantum yields of zinc and copper tetracarboxy-phthalocyanines were determined to be 0.37 and 0.25, respectively, highlighting the influence of the central metal. unirioja.es The degree of sulfonation on aluminum phthalocyanines has also been shown to have a decisive effect on their activity as singlet oxygen sensitizers. researchgate.net
Theoretical investigations, often employing density functional theory (DFT), complement experimental findings by providing insights into the electronic properties that govern photosensitization and the generation of singlet oxygen. jmchemsci.comacs.org
Table 1: Singlet Oxygen Quantum Yields of Various Phthalocyanine Derivatives
Hydroxyl Radical Generation
While singlet oxygen generation is the predominant mechanism for many photosensitizers, the production of hydroxyl radicals (•OH) via a Type I photochemical process is also a significant area of research, particularly for treating tumors in low-oxygen (hypoxic) environments. rsc.orgnih.gov Developing single-component organic photosensitizers that can efficiently generate hydroxyl radicals without the need for oxygen is a key challenge. rsc.orgnih.gov
Recent research has focused on intelligent molecular design strategies to create phthalocyanines that can be activated within the tumor microenvironment to produce hydroxyl radicals. rsc.orgnih.gov One such strategy involves designing a tumor-targeted phthalocyanine that is initially inactive but can be activated by overexpressed β-nicotinamide adenine (B156593) dinucleotide sodium salt hydrate (B1144303) (NAD(P)H) in hypoxic tumors to efficiently produce •OH upon light irradiation. rsc.orgnih.gov
Furthermore, supramolecular chemistry approaches have been employed to enhance hydroxyl radical generation. By constructing oligomer models of phthalocyanine molecules that exist in an intermediate state between a monomer and a nanoaggregate, researchers have achieved enhanced •OH production. rsc.orgnih.gov For instance, an oligomeric phthalocyanine containing N–O units (OligPcNOB) was shown to specifically target cancer cells and exhibit significant photocytotoxicity even in extremely low oxygen conditions. rsc.orgnih.gov Another study investigated a composite of TiO₂ and zinc phthalocyanine (TiO₂/ZnPc) for the generation of hydroxyl radicals. researchgate.net
Table 2: Research Highlights in Phthalocyanine-Mediated Hydroxyl Radical Generation
Research on Phthalocyanines for Photoacoustic and Photothermal Imaging
Phthalocyanines (Pcs) and their analogues, naphthalocyanines (Ncs), are highly promising agents for photoacoustic (PA) imaging and photothermal therapy (PTT) due to their strong absorption in the near-infrared (NIR) region, high extinction coefficients, and excellent photostability. nih.govntno.orgnih.gov The NIR region is often referred to as the "optical window" for biological tissues, where light can penetrate more deeply with reduced phototoxicity. aip.org
PA imaging is a hybrid modality that combines optical contrast with the high spatial resolution of ultrasound. aip.org Phthalocyanine-based contrast agents absorb pulsed laser light, leading to thermoelastic expansion and the generation of ultrasound waves that can be detected to form an image. rsc.orgacs.org Their high molar absorption coefficients make them particularly beneficial for PA imaging. rsc.org
For PTT, the absorbed light energy is converted into heat, which can be used to ablate tumor cells. nih.gov Aggregated phthalocyanine molecules, which may have diminished fluorescence or ROS production, are still effective for generating heat for PTT and photoacoustic signals. nih.gov
A significant challenge in the biomedical application of phthalocyanines is their poor water solubility and tendency to aggregate. nih.gov To overcome this, researchers encapsulate these dyes within nanocarriers, such as polymeric micelles made from poly(ethylene glycol)-block-polycaprolactone (PEG-PCL). ntno.orgnih.gov This approach not only improves solubility but also allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. nih.gov
A comprehensive study evaluated nearly 40 different naphthalocyanine and phthalocyanine dyes encapsulated in PEG-PCL micelles. The most promising candidate for combined PA imaging and PTT was a copper naphthalocyanine derivative, CuNC(Octa). ntno.orgnih.gov Micelles loaded with this compound exhibited a strong PA signal with a peak absorbance around 870 nm, high photothermal efficiency, and generated heat as effectively as or better than gold nanorods, with a more than 10-fold higher photoacoustic signal. ntno.orgnih.govnih.gov
Table 3: Performance of a Leading Phthalocyanine-Based Nanoparticle for Imaging and Therapy
Sonodynamic Therapy Research
Sonodynamic therapy (SDT) is an emerging cancer treatment modality that utilizes ultrasound to activate sensitizing agents (sonosensitizers) to produce cytotoxic reactive oxygen species, similar to PDT but with the advantage of deeper tissue penetration of the ultrasonic waves. nih.govresearchgate.net Phthalocyanines have been identified as promising candidates for SDT and for combination therapies such as sono-photodynamic therapy (SPDT), where both ultrasound and light are used to enhance therapeutic efficacy. acs.orgresearchgate.net
The combination of SDT and PDT can lead to a synergistic effect, enhancing the destruction of cancer cells. acs.org Research has shown that phthalocyanine-mediated SPDT can increase the cytotoxic effect on cancer cells more than either SDT or PDT alone. acs.org For instance, a study using chloroaluminum phthalocyanine disulfonate (ClAlPcS₂) demonstrated that the highest generation of ROS in melanoma cells was achieved with a combination of light irradiation followed by ultrasound treatment. researchgate.net
The design of the phthalocyanine molecule, including the central metal ion, can influence its effectiveness as a sono-photosensitizer. A study comparing metal-free, gallium, and indium phthalocyanines found that the indium phthalocyanine-mediated SPDT was the most effective treatment modality against a gastric cancer cell line. acs.org Furthermore, sonophotochemical studies revealed that the singlet oxygen quantum yield of these phthalocyanines increased when ultrasound was applied in conjunction with light. acs.org
A novel approach involves the development of nanosensitizers based on polymeric phthalocyanines (pPC-TK), where the phthalocyanine units are connected by cleavable linkers. nih.gov These nanoparticles, with a hydrodynamic diameter of about 48 nm, can efficiently generate ROS upon either light or ultrasonic irradiation, leading to effective cancer cell death. nih.gov In vivo studies showed that this nanosensitizer could inhibit tumor growth in mice through both photodynamic and sonodynamic therapies without noticeable side effects. nih.gov
Phthalocyanines in Energy Storage Research
The unique electronic and structural properties of phthalocyanine-based materials have led to their exploration in the field of energy storage. benthamdirect.comeurekaselect.com Their planar, 18 π-electron conjugated macrocyclic structure, which can be modified with various central metal ions and peripheral substituents, allows for the tuning of their electrochemical properties. benthamdirect.comeurekaselect.com This makes them attractive as lower-cost alternatives to traditional metal and metal oxide catalysts and electrode materials in devices like batteries and supercapacitors. worldscientific.com
Electrochemical Energy Storage Applications
In the quest for advanced energy storage solutions, metal phthalocyanines (MPcs) are being investigated as electrode materials for batteries. benthamdirect.comeurekaselect.com One area of focus is their use as alternative cathodes in aqueous zinc batteries, which are gaining attention for their safety, high energy potential, and low cost. mdpi.comdoaj.org
The choice of the central transition metal in the phthalocyanine molecule plays a crucial role in determining the electrochemical performance. mdpi.com A comparative study of iron, copper, nickel, and cobalt phthalocyanines as cathodes for aqueous zinc batteries found that iron phthalocyanine (Fe-Pc) exhibited the most promising results. mdpi.com
When tested in a zinc chloride "water-in-salt" electrolyte, which helps to mitigate material dissolution, the Fe-Pc cathode demonstrated a favorable combination of capacity, voltage, and cycling stability. mdpi.com This performance suggests that iron phthalocyanine is a promising candidate for an inexpensive and cycle-stable cathode material for aqueous zinc batteries. mdpi.comdoaj.org
Table 4: Electrochemical Performance of Iron Phthalocyanine in an Aqueous Zinc Battery
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Phthalocyanine Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new phthalocyanine molecules. nih.govnih.govresearchgate.netrsc.org These computational tools can navigate the vast chemical space of possible phthalocyanine derivatives to identify candidates with specific, targeted properties.
Machine learning algorithms can be trained on large datasets of known phthalocyanine compounds and their experimentally determined properties. osti.gov These models can then predict the electronic, optical, and catalytic properties of novel, yet-to-be-synthesized phthalocyanines. nih.govresearchgate.net This predictive capability significantly accelerates the discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing the time and resources spent on trial-and-error experimentation.
Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for de novo drug design, which can be adapted to generate novel phthalocyanine structures with desired functionalities. nih.gov For instance, these models can be tasked with designing a phthalocyanine-based photosensitizer with optimal absorption in the therapeutic window for photodynamic therapy.
Key areas for AI and ML integration in phthalocyanine research include:
Property Prediction: Developing accurate models to predict key properties such as absorption spectra, redox potentials, and catalytic activity.
Virtual Screening: High-throughput computational screening of large virtual libraries of phthalocyanine derivatives to identify hits for specific applications.
Generative Design: The creation of novel phthalocyanine structures with optimized properties using generative models.
Synthesis Planning: AI-powered retrosynthesis tools can suggest viable synthetic pathways for complex phthalocyanine targets.
Below is a table illustrating the potential applications of various AI and ML techniques in phthalocyanine research:
| AI/ML Technique | Application in Phthalocyanine Research | Potential Impact |
| Supervised Learning | Predicting the electronic and optical properties of new phthalocyanine derivatives. | Accelerated discovery of materials for electronics and photonics. |
| Unsupervised Learning | Identifying patterns and clusters in large datasets of phthalocyanine compounds to uncover structure-property relationships. | Deeper understanding of the fundamental principles governing phthalocyanine behavior. |
| Deep Learning | De novo design of phthalocyanines with tailored functionalities for applications in medicine and catalysis. | Rapid development of highly effective photosensitizers and catalysts. |
| Natural Language Processing | Mining the scientific literature to extract information on phthalocyanine synthesis and properties. | Efficient knowledge discovery and hypothesis generation. |
Advanced Characterization Techniques for In Situ Phthalocyanine Studies
Understanding the dynamic behavior of phthalocyanines in their operational environment is crucial for optimizing their performance in various applications. Advanced in situ characterization techniques provide real-time insights into the structural and electronic changes that phthalocyanines undergo during processes such as catalysis, charge transport, and photochemical reactions. 4tu.nl
Synchrotron-based X-ray techniques, such as in situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS), are powerful tools for probing the crystalline structure and local electronic environment of phthalocyanines under reaction conditions. squarespace.com These techniques can be used to monitor changes in the molecular packing of phthalocyanine thin films during device operation or to follow the oxidation state of the central metal atom in a catalytic cycle.
Scanning probe microscopy (SPM) techniques, including scanning tunneling microscopy (STM) and atomic force microscopy (AFM), enable the visualization and manipulation of individual phthalocyanine molecules on surfaces with atomic resolution. In situ STM can be used to study the self-assembly of phthalocyanines on conductive substrates and to probe their electronic properties at the single-molecule level.
The following table summarizes some advanced in situ characterization techniques and their applications in phthalocyanine research:
| Characterization Technique | Information Obtained | Application in Phthalocyanine Studies |
| In Situ X-ray Diffraction (XRD) | Crystal structure and molecular packing. | Monitoring phase transitions and structural changes in phthalocyanine thin films during device operation. |
| In Situ X-ray Absorption Spectroscopy (XAS) | Local electronic structure and oxidation state of the central metal atom. | Investigating the mechanism of phthalocyanine-based catalysts. |
| In Situ Scanning Tunneling Microscopy (STM) | Atomic-resolution imaging and electronic properties of single molecules. | Studying the self-assembly and on-surface reactions of phthalocyanines. |
| In Situ Raman Spectroscopy | Vibrational modes of the phthalocyanine molecule. | Probing molecular interactions and charge transfer processes in real-time. |
| In Situ Transmission Electron Microscopy (TEM) | High-resolution imaging of phthalocyanine nanostructures. | Observing the growth and dynamic behavior of phthalocyanine-based nanomaterials. |
Development of Sustainable and Green Synthesis Approaches for Phthalocyanines
The traditional synthesis of phthalocyanines often involves harsh reaction conditions, high-boiling point organic solvents, and the generation of significant chemical waste. aalto.finih.gov In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly methods for phthalocyanine synthesis. bgu.ac.ilcnr.itnih.gov
One promising approach is the use of solid-state synthesis methods, such as mechanochemistry and ball-milling, which can significantly reduce or eliminate the need for solvents. aalto.finih.gov These methods involve the grinding of solid reactants together, often with a catalytic amount of a liquid additive, to initiate the reaction. nih.gov Solid-state synthesis has been shown to be a high-yielding and environmentally friendly alternative for the preparation of certain phthalocyanine derivatives. aalto.finih.gov
The use of greener solvents, such as ionic liquids and supercritical fluids, is also being explored. These alternative reaction media can offer advantages in terms of recyclability and reduced environmental impact. Furthermore, the development of catalytic methods that can proceed under milder conditions and with higher atom economy is a key area of research.
To quantify the environmental impact of different synthetic routes, green chemistry metrics such as the E-factor (environmental factor) and process mass intensity (PMI) are being employed. bgu.ac.ilnih.gov These metrics help to assess the sustainability of a chemical process by considering the amount of waste generated relative to the amount of desired product. nih.gov
The table below highlights some green synthesis approaches for phthalocyanines and their advantages:
| Green Synthesis Approach | Description | Advantages |
| Solid-State Synthesis | Reactions are carried out in the absence or with minimal use of solvents, often using mechanical force to initiate the reaction. | Reduced solvent waste, potential for higher yields, and access to novel polymorphs. aalto.finih.gov |
| Microwave-Assisted Synthesis | The use of microwave irradiation to rapidly heat the reaction mixture. | Faster reaction times, improved yields, and enhanced control over the reaction. |
| Synthesis in Green Solvents | The use of environmentally benign solvents such as water, ionic liquids, or supercritical fluids. | Reduced environmental impact and potential for easier product separation and solvent recycling. |
| Catalytic Synthesis | The use of catalysts to promote the reaction under milder conditions and with higher selectivity. | Lower energy consumption, reduced by-product formation, and improved atom economy. |
Phthalocyanines in Quantum Technologies and Spintronics
The unique electronic and magnetic properties of phthalocyanines make them promising candidates for applications in the emerging fields of quantum technologies and spintronics. phthalocyanines.comresearchgate.net
In quantum computing, the spin of the central metal ion in a metal-phthalocyanine complex can be utilized as a quantum bit, or qubit. qns.sciencenih.gov For a molecule to function as a viable qubit, the spin state must have a sufficiently long coherence time, meaning it can maintain its quantum state for a long enough period to perform computations. Researchers are investigating various metal-phthalocyanines, such as copper phthalocyanine (CuPc), for their potential as molecular spin qubits. innovations-report.com The ability to process phthalocyanines into thin films is a significant advantage for the fabrication of quantum devices. innovations-report.com
Spintronics, or spin electronics, is a field that aims to exploit the intrinsic spin of the electron in addition to its charge to create novel electronic devices. researchgate.net Phthalocyanine molecules can act as spin filters, allowing the passage of electrons with a specific spin orientation while blocking others. This property is crucial for the development of spintronic devices such as spin valves and magnetic tunnel junctions. The interaction between the electron spins of the phthalocyanine and ferromagnetic electrodes can lead to significant magnetoresistance effects. researchgate.net
The following table summarizes the potential roles of phthalocyanines in quantum technologies and spintronics:
| Field | Application of Phthalocyanines | Key Properties |
| Quantum Computing | Molecular spin qubits. qns.sciencenih.gov | Long spin coherence times, addressable spin states. |
| Spintronics | Spin filters in spin valves and magnetic tunnel junctions. researchgate.net | Spin-dependent charge transport, tunable magnetic properties. |
| Quantum Sensing | Highly sensitive magnetic field sensors. | Sensitivity of the spin state to the local magnetic environment. |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for phthalocyanine derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Phthalocyanine synthesis typically involves cyclotetramerization of phthalonitriles or substituted precursors under inert atmospheres. Optimization strategies include:
- Temperature modulation (e.g., 60–80°C for aminophenol substitutions) .
- Catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .
- Solvent choice (e.g., DCM for acid-mediated deprotection) .
- Yield improvements via stepwise functionalization (e.g., Boc-protection/deprotection) .
Q. Which characterization techniques are critical for confirming phthalocyanine structural integrity and purity?
- Methodological Answer : Essential techniques include:
- UV-Vis spectroscopy : Identifies Q-band absorption (600–700 nm) for π-π* transitions .
- NMR/MS : Validates substituent incorporation and molecular weight .
- XRD : Confirms crystallinity and metal-ligand coordination .
- Elemental analysis : Verifies stoichiometry of metal-containing derivatives .
Q. How do structural modifications (e.g., peripheral substituents) influence phthalocyanine photophysical properties?
- Methodological Answer : Substituents alter properties via:
- Electron-withdrawing groups (e.g., -NO₂): Redshift Q-band absorption .
- Bulky groups (e.g., tert-butyl): Enhance solubility but reduce aggregation .
- Axial ligands (e.g., Pd): Modulate singlet oxygen quantum yields .
Advanced Research Questions
Q. What mechanistic insights explain the electrocatalytic activity of transition metal phthalocyanines in HER (Hydrogen Evolution Reaction)?
- Methodological Answer :
- Active Sites : Ni or Co centers facilitate H⁺ adsorption/desorption .
- Synergistic Effects : Bimetallic systems (e.g., Ni-Fe-Pc) lower overpotential via electronic modulation .
- Experimental Validation : Use linear sweep voltammetry (LSV) and Tafel analysis in alkaline media .
Q. How can computational models reconcile discrepancies in reported phthalocyanine stability under oxidative conditions?
- Methodological Answer :
- DFT Calculations : Predict degradation pathways by analyzing bond dissociation energies (e.g., C-N vs. C-O cleavage) .
- Experimental Cross-Validation : Compare simulated stability with thermogravimetric analysis (TGA) data .
Q. What strategies address contradictions in aggregation behavior observed in solvent-dependent studies of phthalocyanines?
- Methodological Answer :
- Solvent Polarity Screening : Test aggregation in DMSO (polar) vs. toluene (non-polar) using dynamic light scattering (DLS) .
- Steric Engineering : Introduce dendritic substituents to inhibit π-stacking .
- Key Finding : Aggregation reduces photodynamic therapy efficacy but enhances photocatalytic stability .
Q. How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven phthalocyanine research?
- Methodological Answer :
- Feasible : Prioritize substituents with scalable synthesis (e.g., 4-aminophenol vs. custom ligands) .
- Novelty : Explore understudied metals (e.g., Ga, In) for near-infrared (NIR) applications .
- Ethical : Avoid toxic solvents (e.g., CCl₄) in synthesis .
- Example : A FINER-compliant question: “Does axial fluorination of Zn-phthalocyanines enhance triplet-state lifetimes without cytotoxic byproducts?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
